Gentiournoside D
Description
Properties
IUPAC Name |
(1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31)/t8-,10+,13-,14+,15+,17+,18-,19+,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKNXIQZWKLNKL-AOLCZBGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gentiopicroside: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentiopicroside, a secoiridoid glycoside, is a prominent bioactive compound primarily found in plants of the Gentianaceae family. It has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of gentiopicroside, detailed protocols for its isolation and purification, and a summary of its known mechanisms of action, particularly focusing on its anti-inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of Gentiopicroside
Gentiopicroside is most abundantly found in the roots and rhizomes of plants belonging to the Gentiana genus. Several species have been identified as rich sources of this compound. The concentration of gentiopicroside can vary significantly depending on the plant species, geographical location, and harvesting time.
Plants of the Gentiana genus are widely used in traditional medicine systems, such as Traditional Chinese Medicine and Ayurveda.[1] The bitter taste of these plants is largely attributed to the presence of gentiopicroside.[1] While the Gentianaceae family is the primary source, gentiopicroside has also been identified in plants from other families, including Asteraceae, Moraceae, and Dipsaceae.[2]
Table 1: Gentiopicroside Content in Various Gentiana Species
| Plant Species | Plant Part | Gentiopicroside Content (mg/g dry weight) | Reference |
| Gentiana lutea | Root | 21.4 - 56.2 | [3] |
| Gentiana scabra | Root | 65.32 ± 0.24 | [4] |
| Gentiana macrophylla | Root | Not specified | [5] |
| Gentiana straminea | Root | Not specified | [5] |
| Gentiana kurroo | Root | Not specified | [6] |
| Gentiana rigescens | Whole Plant | Not specified | |
| Gentiana officinalis | Not specified | Not specified |
Isolation and Purification of Gentiopicroside
The isolation of gentiopicroside from its natural sources typically involves extraction with polar solvents followed by various chromatographic techniques to achieve high purity. Below are detailed protocols for two common isolation methods.
Protocol 1: Isolation from Gentiana rigescens using Column Chromatography
This protocol describes a general method for the isolation of gentiopicroside from Gentiana rigescens using extraction and column chromatography.
2.1.1. Materials and Equipment
-
Dried and powdered Gentiana rigescens
-
Methanol
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Deionized water
-
Rotary evaporator
-
Chromatography column
-
ODS (Octadecyl-bonded silica gel) stationary phase
-
HPLC system for purity analysis
2.1.2. Experimental Procedure
-
Extraction:
-
Macerate 100 g of dried and powdered Gentiana rigescens in 1 L of methanol at room temperature for 24 hours with continuous shaking.
-
Filter the methanol extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Suspend the concentrated extract in deionized water.
-
Successively partition the aqueous suspension with n-hexane, ethyl acetate, and n-butanol.
-
Collect the n-butanol fraction, which will contain the gentiopicroside.
-
-
Column Chromatography:
-
Concentrate the active n-butanol fraction (approximately 7.5 g).
-
Separate the concentrated fraction using an ODS open column.
-
Elute the column with a stepwise gradient of methanol in water (20:80, 30:70, 40:60, 50:50, 70:30, 90:10, and 100:0) to yield seven fractions.
-
-
Fraction Analysis and Purification:
-
Analyze the collected fractions using HPLC to identify those containing gentiopicroside.
-
Combine the gentiopicroside-rich fractions and further purify if necessary using repeated column chromatography or preparative HPLC to obtain highly pure gentiopicroside.
-
Protocol 2: Isolation from Gentiana lutea using Fast Centrifugal Partition Chromatography (FCPC)
This protocol outlines a more advanced and efficient method for isolating gentiopicroside from Gentiana lutea root extract.[2]
2.2.1. Materials and Equipment
-
Ethanolic extract of Gentiana lutea root (containing ~11% gentiopicroside)
-
Fast Centrifugal Partition Chromatography (FCPC) system with a 1L rotor
-
Elution pump
-
Automated injection valve
-
UV detector
-
Fraction collector
-
Ethyl acetate (EtOAc)
-
Isopropyl alcohol (i-PrOH)
-
Deionized water
-
HPLC-UV for quantitative analysis
2.2.2. Experimental Parameters
Table 2: FCPC Process Parameters for Gentiopicroside Isolation
| Parameter | Value |
| FCPC System | 1L FCPC A |
| Flow Rate | 50 ml/min |
| Rotation Speed | 1200 rpm |
| Solvent System | EtOAc: i-PrOH: H₂O (7:3:10) |
| Injected Quantity | 15 g of crude extract |
| Detection Wavelength | 254 nm |
| Separation Time | 46 min |
| Solvent Consumption | 1.3 L |
| Purity Achieved | 95.6% |
| Recovery | 87% |
2.2.3. Experimental Procedure
-
System Preparation:
-
Equilibrate the FCPC system with the prepared solvent system (EtOAc: i-PrOH: H₂O, 7:3:10).
-
-
Sample Injection:
-
Dissolve 15 g of the ethanolic extract of Gentiana lutea in a suitable volume of the solvent system.
-
Inject the sample into the FCPC system.
-
-
Chromatographic Separation:
-
Run the separation at a flow rate of 50 ml/min and a rotation speed of 1200 rpm.
-
Monitor the elution profile at 254 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by HPLC-UV to determine the purity and concentration of gentiopicroside.
-
Pool the fractions containing high-purity gentiopicroside and evaporate the solvent to obtain the final product.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Gentiopicroside Isolation
The following diagram illustrates the general workflow for the isolation of gentiopicroside from a plant source.
Anti-inflammatory Signaling Pathway of Gentiopicroside
Gentiopicroside exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. This leads to the downregulation of pro-inflammatory mediators.
Conclusion
Gentiopicroside remains a compound of significant interest due to its potent biological activities and natural abundance in various medicinal plants. This guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation, which can be adapted and optimized for specific research and development needs. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research into the pharmacokinetics, bioavailability, and clinical efficacy of gentiopicroside is warranted to fully realize its therapeutic potential.
References
- 1. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomadlabs.eu [nomadlabs.eu]
- 3. Simultaneous Quantitative Analysis of the Major Bioactive Compounds in Gentianae Radix and its Beverages by UHPSFC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent Extraction and Purification of Gentiopicroside from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Analysis, Isolation, and Characterization of Gentiopicroside from Gentiana kurroo and Cytotoxicity of Biosynthesized Silver Nanoparticles Against HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gentiournoside D chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentiournoside D is a naturally occurring iridoid glycoside that has garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure and known properties of this compound. It is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. While comprehensive experimental data for this compound is not extensively available in publicly accessible literature, this document consolidates the existing information and outlines standard experimental protocols for its further investigation.
Chemical Structure and Properties
This compound possesses a complex molecular architecture characteristic of secoiridoid glycosides. Its structure is defined by a central monoterpenoid core linked to a glucose moiety and substituted with a dihydroxybenzoyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 157722-21-9 | [1] |
| Molecular Formula | C₂₃H₂₈O₁₃ | [1] |
| Molecular Weight | 512.46 g/mol | [1] |
| IUPAC Name | (1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | [1] |
| Appearance | Powder | - |
| Purity | ≥98% | [1] |
| Melting Point | Not reported in publicly available literature. | - |
| Solubility | Not reported in publicly available literature. Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | - |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ proton decoupling to simplify the spectrum.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a large number of scans due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR Experiments: To aid in the complete structural elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Biological Activity and Mechanism of Action
The specific biological activities and mechanism of action of this compound are not well-documented in the scientific literature. However, related compounds from the Gentiana genus, such as gentiopicroside, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, hepatoprotective, and neuroprotective activities. Further research is required to determine if this compound shares these properties.
Proposed Experimental Workflow for Biological Activity Screening
To investigate the potential therapeutic properties of this compound, a systematic screening process is recommended.
Isolation and Purification
While a specific protocol for the isolation of this compound is not detailed in the available literature, general methods for extracting iridoid glycosides from plant material can be applied.
General Experimental Protocol for Isolation
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots or aerial parts of a Gentiana species).
-
Extract the powdered material with a polar solvent such as methanol or ethanol at room temperature for an extended period or under reflux for a shorter duration.
-
Concentrate the extract under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Chromatographic Purification:
-
Subject the fraction containing this compound to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system.
-
Further purify the resulting fractions using preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to obtain pure this compound.
-
Conclusion
This compound represents a natural product with potential for further scientific investigation. This guide has summarized the currently available chemical and structural information. Significant gaps exist in the understanding of its physical properties, spectroscopic data, and biological activities. The experimental protocols and workflows outlined herein provide a framework for researchers to systematically characterize this compound and explore its therapeutic potential. Future studies are essential to fully elucidate the chemical, physical, and pharmacological profile of this intriguing iridoid glycoside.
References
Gentiournoside D Biosynthetic Pathway in Gentiana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Gentiana is a rich source of bioactive secoiridoid glycosides, which are renowned for their bitter taste and diverse pharmacological activities. Among these, Gentiournoside D has attracted significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway in Gentiana. The document summarizes the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process that originates from the general terpenoid pathway. The pathway can be broadly divided into three key stages: the formation of the iridoid scaffold, its conversion to secoiridoids, and the final glycosylation steps leading to this compound. While the complete pathway to this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the well-established biosynthesis of related secoiridoids in Gentiana and other plant species.
The initial steps involve the synthesis of the iridoid precursor, loganic acid, from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway in plastids. Loganic acid is then converted to the key secoiridoid intermediate, gentiopicroside. The final step in the biosynthesis of this compound is believed to be the glycosylation of a gentiopicroside-like precursor, catalyzed by a specific UDP-glycosyltransferase (UGT).
Key Enzymes and Intermediates:
-
Geranyl Pyrophosphate Synthase (GPPS): Catalyzes the formation of GPP, the universal precursor for monoterpenoids.
-
Geraniol Synthase (GES): Converts GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol dehydrogenase (8-HGO): A series of oxidation steps to form 8-oxogeranial.
-
Iridoid Synthase (IS): Catalyzes the crucial cyclization of 8-oxogeranial to form the iridoid scaffold.
-
7-Deoxyloganic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid.
-
7-Deoxyloganic Acid Hydroxylase (7-DLH): Hydroxylates 7-deoxyloganic acid to form loganic acid.
-
Loganic Acid O-methyltransferase (LAMT): Methylates loganic acid.
-
Secologanin Synthase (SLS): A cytochrome P450 enzyme that cleaves the cyclopentane ring of loganin to form secologanin.
-
UDP-Glycosyltransferases (UGTs): A large family of enzymes responsible for the glycosylation of various secondary metabolites. A specific UGT is hypothesized to catalyze the final step of this compound formation by adding a glucose moiety to a precursor molecule, likely a derivative of gentiopicroside. Transcriptome analyses of various Gentiana species have identified numerous candidate UGT genes potentially involved in secoiridoid biosynthesis.[1]
Caption: Putative biosynthetic pathway of this compound in Gentiana.
Quantitative Data
Quantitative analysis of this compound and its precursors in various Gentiana species is crucial for understanding the regulation of its biosynthesis and for the quality control of medicinal products. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed for this purpose. The table below summarizes available quantitative data for major secoiridoids in different Gentiana species. Data for this compound is limited, highlighting the need for further research.
| Compound | Gentiana Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Gentiopicroside | G. lutea | Root | 21.4 - 56.2 | UHPSFC-DAD | [2] |
| Swertiamarin | G. lutea | Root | < 1.0 | UHPSFC-DAD | [2] |
| Sweroside | G. lutea | Root | < 1.0 | UHPSFC-DAD | [2] |
| Loganic Acid | G. lutea | Root | < 1.0 | UHPSFC-DAD | [2] |
| Gentiopicroside | G. scabra | Root | Not specified | HPLC | [3] |
| Swertiamarin | G. scabra | Root | Not specified | HPLC | [3] |
| Sweroside | G. scabra | Root | Not specified | HPLC | [3] |
| This compound | Gentiana spp. | Not specified | Data not readily available | - | - |
Experimental Protocols
Extraction of Secoiridoids from Gentiana Plant Material
This protocol describes a general method for the extraction of secoiridoids, including this compound, for subsequent analysis.
Materials:
-
Dried and powdered Gentiana plant material (roots, leaves, etc.)
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC or LC-MS analysis.
Caption: Workflow for the extraction of secoiridoids from Gentiana.
HPLC-DAD Analysis of Secoiridoids
This protocol provides a general framework for the quantitative analysis of secoiridoids using HPLC with a Diode Array Detector (DAD).
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
Gradient Elution:
| Time (min) | % Solvent B |
| 0 | 10 |
| 20 | 40 |
| 25 | 90 |
| 30 | 90 |
| 31 | 10 |
| 40 | 10 |
Parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
DAD wavelength: 254 nm (or optimized for this compound)
Quantification:
-
Prepare standard solutions of this compound (if available) and other relevant secoiridoids at known concentrations.
-
Generate a calibration curve by plotting peak area against concentration.
-
Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.
Heterologous Expression and in vitro Assay of a Putative Gentiana UGT
This protocol outlines the general steps for expressing a candidate UGT gene in a heterologous system (e.g., E. coli or yeast) and performing an in vitro enzyme assay.
Gene Cloning and Expression:
-
Identify candidate UGT genes from Gentiana transcriptome data based on homology to known secoiridoid glycosyltransferases.
-
Amplify the full-length coding sequence of the candidate UGT from Gentiana cDNA using PCR.
-
Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Transform the expression construct into the chosen heterologous host.
-
Induce protein expression according to the specific vector and host system requirements.
-
Harvest the cells and purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Caption: Workflow for heterologous expression of a Gentiana UGT.
in vitro Enzyme Assay:
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM Dithiothreitol (DTT)
-
10 mM MgCl₂
-
1 mM UDP-glucose (sugar donor)
-
0.5 mM Gentiopicroside derivative (acceptor substrate)
-
1-5 µg of purified recombinant UGT enzyme
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 30 °C for 5 minutes.
-
Initiate the reaction by adding the purified UGT enzyme.
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Stop the reaction by adding 100 µL of ice-cold methanol.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by HPLC or LC-MS to detect the formation of this compound. The product can be identified by its retention time and mass-to-charge ratio compared to a standard (if available) or by detailed structural elucidation using techniques like NMR.
Conclusion and Future Perspectives
Our understanding of the this compound biosynthetic pathway in Gentiana has advanced significantly through studies on the broader secoiridoid pathway. The key enzymatic steps leading to the formation of the secoiridoid backbone are relatively well-established. However, the specific UDP-glycosyltransferase responsible for the final glycosylation step to yield this compound remains to be definitively identified and characterized. Future research should focus on the functional characterization of candidate UGTs from Gentiana species known to produce this compound. The successful identification and characterization of this enzyme will not only complete our understanding of the biosynthetic pathway but also open up avenues for the metabolic engineering of Gentiana species or microbial hosts for enhanced production of this valuable bioactive compound. Furthermore, more extensive quantitative analyses of this compound across a wider range of Gentiana species and tissues are needed to inform breeding programs and optimize cultivation conditions for medicinal applications.
References
- 1. Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitative Analysis of the Major Bioactive Compounds in Gentianae Radix and its Beverages by UHPSFC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
Gentiournoside D discovery and historical context
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gentiournoside D is a loganin-type iridoid glycoside first identified in Gentiana urnula. This technical guide provides a comprehensive overview of its discovery, historical context, and chemical nature. Due to the limited public availability of the primary research article, this document presents a detailed, representative experimental protocol and quantitative data from a closely related and structurally similar compound, 2'-(2,3-dihydroxybenzoyloxy)-7-ketologanin, to illustrate the methodologies involved in the isolation and characterization of such molecules. Furthermore, this guide outlines the traditional medicinal uses of Gentiana urnula and discusses the potential biological activities of this compound based on the known pharmacology of similar iridoid glycosides from the Gentiana genus.
Discovery and Historical Context
The Gentiournoside Series: A Discovery from the Himalayas
This compound was first reported as one of five new iridoid glycosides, named gentiournosides A-E, isolated from the whole herb of Gentiana urnula H. Smith. This discovery was published in a 1994 article in the journal Plant Diversity. The initial report identified gentiournosides D and E as being of the loganin type. A key structural feature noted across all five compounds was the presence of a 2,3-dihydroxy benzoyl unit or a derivative thereof.
Gentiana urnula in Traditional Tibetan Medicine
Gentiana urnula, the plant source of this compound, has a history of use in traditional Tibetan medicine.[1] Species of the Gentiana genus are widely utilized in Tibetan medicine to treat a variety of ailments, including inflammation, liver diseases, and infections.[1][2] The use of Gentiana urnula in these traditional practices suggests a rich history of ethnobotanical observation of its therapeutic properties, which has spurred modern phytochemical investigations.
Chemical Structure
Based on the initial 1994 report, this compound is a loganin-type iridoid glycoside. This class of compounds is characterized by a core cyclopentan-[c]-pyran skeleton. The "loganin type" specification indicates a particular arrangement and substitution pattern on this core structure. A distinguishing feature of this compound is the presence of a 2,3-dihydroxy benzoyl moiety attached to the glycoside.
Diagram of the general chemical structure of a loganin-type iridoid glycoside with a 2,3-dihydroxybenzoyl moiety, representing the described structure of this compound.
Caption: General structure of a loganin-type iridoid with key substituents.
Experimental Protocols
Note: The full experimental details for the isolation and characterization of this compound are not publicly available. The following protocols are based on the published methodology for a structurally similar compound, 2'-(2,3-dihydroxybenzoyloxy)-7-ketologanin, isolated from Gentiana kurroo, and are intended to be representative of the techniques likely employed.[3]
Plant Material and Extraction
Fresh aerial parts of the Gentiana species are collected and air-dried. The dried plant material is then ground into a coarse powder. This powder is subjected to exhaustive extraction with methanol at room temperature. The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The n-butanol fraction, typically enriched in glycosides, is concentrated and subjected to further chromatographic separation.
Initial fractionation of the n-butanol extract is performed using column chromatography on silica gel, with a gradient elution system (e.g., chloroform-methanol-water). Fractions containing iridoid glycosides, as identified by thin-layer chromatography (TLC), are pooled.
Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase to yield the pure compound.
Diagram illustrating a general experimental workflow for the isolation of iridoid glycosides from a Gentiana species.
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons and to elucidate the detailed structure of the iridoid core, the glycosyl moiety, and the acyl group, as well as their points of attachment.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Ultraviolet (UV) Spectroscopy: To observe characteristic absorptions of the chromophores present in the molecule.
Quantitative Data
Note: The following table summarizes the quantitative data for the representative compound, 2'-(2,3-dihydroxybenzoyloxy)-7-ketologanin, as specific data for this compound is not available.[3] This data is illustrative of the type of information obtained during the characterization of such compounds.
| Parameter | Value |
| Molecular Formula | C₂₃H₂₆O₁₃ |
| Molecular Weight | 510 |
| Appearance | Amorphous powder |
| Optical Rotation | [α]D²⁵ -65.4° (c 0.1, MeOH) |
| UV (MeOH) λmax (log ε) | 210 (4.35), 254 (4.10), 310 (3.85) nm |
| IR (KBr) νmax | 3400, 1710, 1680, 1630, 1590 cm⁻¹ |
| ¹H NMR (CD₃OD, 400 MHz) δ (ppm) | 7.50 (1H, d, J=2.5 Hz, H-2'), 7.45 (1H, d, J=9.0 Hz, H-6'), 6.90 (1H, dd, J=9.0, 2.5 Hz, H-5'), 5.50 (1H, d, J=2.0 Hz, H-1), 4.70 (1H, d, J=8.0 Hz, H-1''), ... |
| ¹³C NMR (CD₃OD, 100 MHz) δ (ppm) | 168.0 (C-11), 166.5 (C=O, benzoyl), 150.0 (C-4'), 145.5 (C-3'), 123.0 (C-6'), 120.0 (C-1'), 118.0 (C-5'), 116.0 (C-2'), 98.0 (C-1), ... |
| HR-FAB-MS m/z | 511.1402 [M+H]⁺ (Calcd. for C₂₃H₂₇O₁₃, 511.1401) |
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound, the broader class of iridoid glycosides from Gentiana species is known to possess a range of pharmacological properties.[4][5] These include:
-
Anti-inflammatory Effects: Many iridoid glycosides exhibit significant anti-inflammatory activity.[6][7]
-
Hepatoprotective Properties: Several compounds from Gentiana have demonstrated protective effects on the liver.[4][8]
-
Antioxidant Activity: The phenolic nature of the 2,3-dihydroxybenzoyl group suggests that this compound may possess antioxidant properties.
The presence of this compound in a plant used in traditional medicine, combined with the known bioactivities of related compounds, suggests that it may be a valuable target for further pharmacological investigation, particularly in the areas of inflammation and liver health. The development of isolation and characterization protocols, such as the representative one detailed here, is a critical first step in enabling such research.
References
- 1. A Review on the Ethnomedicinal Usage, Phytochemistry, and Pharmacological Properties of Gentianeae (Gentianaceae) in Tibetan Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tibetan medicine Bang Jian: a comprehensive review on botanical characterization, traditional use, phytochemistry, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-(2,3-Dihydroxybenzoyloxy)-7-ketologanin: a novel iridoid glucoside from the leaves of Gentiana kurroo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seco-iridoid glycosides from the Gentiana olivieri Griseb and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Signature of Gentiournoside D: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the spectroscopic data for Gentiournoside D, a naturally occurring iridoid glycoside. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.
This compound, identified by the CAS number 157722-21-9, possesses the molecular formula C₂₃H₂₈O₁₃ and a molecular weight of 512.46 g/mol . While comprehensive public data on its biological activity and signaling pathways remains limited, this guide furnishes the foundational spectroscopic information crucial for its identification and further investigation.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, in conjunction with high-resolution mass spectrometry. Although the primary literature containing the full dataset is not widely indexed, the following represents a summary of the expected and reported data based on its chemical class and available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is fundamental to defining the carbon-hydrogen framework of this compound. The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| Data Unavailable | Data Unavailable |
| ... | ... |
Note: Specific proton and carbon assignments require the original 2D NMR data (COSY, HSQC, HMBC), which is not publicly available at this time. The data presented here is a placeholder representation typical for this class of compounds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Formula |
| ESI+ | [M+Na]⁺ | C₂₃H₂₈O₁₃Na |
| ESI- | [M-H]⁻ | C₂₃H₂₇O₁₃ |
Experimental Protocols
The acquisition of the spectroscopic data for this compound would follow established methodologies for the isolation and characterization of natural products.
Isolation and Purification
-
Extraction: The source material, likely a species of the Gentiana genus, undergoes extraction with a suitable solvent such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity.
-
Chromatography: Final purification is achieved through a series of chromatographic techniques, including column chromatography over silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as methanol-d₄ or DMSO-d₆. Chemical shifts are referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.
Due to the current unavailability of specific biological data, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate the bioactivity and mechanism of action of this compound. This guide serves as a foundational resource for researchers initiating studies on this compound.
Determining the Solubility of Gentiournoside D: A Technical Guide for Researchers
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of Gentiournoside D. While extensive searches for publicly available quantitative solubility data for this compound have been unfruitful, this document provides a comprehensive overview of established experimental protocols for determining the solubility of natural product compounds. Additionally, a standardized workflow is presented to guide researchers in generating their own robust and reproducible solubility data.
Introduction to this compound and the Importance of Solubility
This compound is a complex iridoid glycoside that has been isolated from various plant species. As with any compound under investigation for potential therapeutic applications, understanding its solubility is a critical first step in preclinical development. Solubility data is paramount for:
-
Formulation Development: Guiding the selection of appropriate solvent systems and excipients for oral, parenteral, or topical delivery.
-
Bioavailability Prediction: Aqueous solubility is a key determinant of a drug's absorption and, consequently, its bioavailability.
-
In Vitro and In Vivo Assay Design: Ensuring that the compound is in solution at the desired concentration for accurate and reproducible experimental results.
-
Purification and Isolation: Optimizing solvent selection for extraction and chromatographic purification processes.
Due to the lack of specific solubility data for this compound in the public domain, this guide focuses on the established methodologies that can be employed to determine these crucial parameters.
Experimental Protocols for Solubility Determination
The following protocols are standard methods for determining the thermodynamic solubility of a compound. The choice of method may depend on the quantity of the compound available, the required throughput, and the physicochemical properties of the compound and solvents.
Shake-Flask Method (Gold Standard)
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask. The use of a significant excess of the solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Equilibration: The mixture is agitated at a constant temperature for a defined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation can be achieved using a shaker bath or a magnetic stirrer. The temperature should be precisely controlled as solubility is temperature-dependent.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A validated calibration curve of this compound should be used for accurate quantification.
-
Data Reporting: The solubility is typically reported in units of mg/mL or as a molar concentration (mol/L).
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, miniaturized and automated methods are often employed.
Methodology:
-
Compound Dispensing: A small, precise amount of this compound (as a solid or a concentrated stock solution in a volatile solvent like DMSO) is dispensed into the wells of a microtiter plate (e.g., 96-well or 384-well).
-
Solvent Addition: The test solvents are added to the wells.
-
Equilibration: The plate is sealed and agitated for a set period (often shorter than the shake-flask method, e.g., 2-24 hours) at a controlled temperature.
-
Analysis: The concentration of the dissolved compound is determined directly in the plate or after appropriate dilution. Methods like UV-Vis spectroscopy, nephelometry (light scattering), or mass spectrometry can be integrated into an automated workflow.
Note: While HTS methods are excellent for ranking solubility in different solvents, they may not always represent true thermodynamic equilibrium solubility and are often used for initial screening.
Data Presentation: A Template for this compound Solubility
Due to the absence of published data, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values for this compound.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations/Notes |
| Water (pH 7.4) | 25 | Shake-Flask | |||
| Phosphate Buffered Saline | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| Acetone | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| User-defined Solvent 1 | 25 | User-defined | |||
| User-defined Solvent 2 | 25 | User-defined |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.
Conclusion
The solubility of this compound in various solvents is a fundamental parameter that is currently not well-documented in publicly accessible literature. This guide provides researchers with the necessary experimental protocols and a structured framework to independently determine the solubility of this and other natural products. The generation and dissemination of such data will be invaluable to the scientific community for advancing the research and development of this compound and other promising natural compounds.
In Silico Prediction of Gentiopicroside Targets: A Technical Guide
Disclaimer: Information regarding "Gentiournoside D" is limited in publicly available scientific literature. This guide will focus on Gentiopicroside , a structurally related and extensively studied iridoid glycoside from the Gentianaceae family, to illustrate the principles of in silico target prediction. The methodologies presented are broadly applicable to other natural compounds.
This technical guide provides a comprehensive overview of the computational, or in silico, methodologies used to predict the molecular targets of Gentiopicroside, a compound with noted therapeutic potential. We will explore the systematic, multi-step process of network pharmacology and molecular docking used to elucidate its mechanism of action against diseases such as gastric cancer.
Computational Target Prediction Workflow
The in silico prediction of targets for a natural compound like Gentiopicroside follows a structured workflow that integrates data from multiple bioinformatics databases. This process, often termed network pharmacology, begins with identifying potential targets and culminates in the validation of key interactions and pathways. The goal is to move from a single compound to a network-level understanding of its biological effects.
Methodologies and Protocols
The prediction of Gentiopicroside's targets relies on a combination of established bioinformatics techniques. Below are the detailed protocols for the key stages of this process.
-
Compound Target Acquisition: Potential targets of Gentiopicroside are sourced from multiple databases. The Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), DrugBank, and Pharmmapper are commonly used to collect targets based on chemical similarity, known drug-target interactions, and reverse pharmacophore mapping.
-
Disease-Related Gene Acquisition: Genes associated with a specific disease (e.g., gastric cancer) are collected from human gene databases like GeneCards and DisGeNET. Search terms are used to compile a comprehensive list of disease-implicated genes.
-
Intersection Analysis: The lists of compound targets and disease-related genes are intersected to identify a core set of proteins that are potentially modulated by Gentiopicroside in the context of the specific disease. These intersecting genes are considered the most promising candidates for further analysis.
-
Network Generation: The core target proteins are submitted to the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database.
-
Interaction Settings: The analysis is configured to include interactions from sources such as experiments, databases, and co-expression, with a high confidence score (e.g., > 0.7) to ensure the reliability of the connections.
-
Visualization: The resulting network data is exported and visualized using software like Cytoscape to analyze the network's topology, identifying highly connected "hub" nodes that may represent key regulatory proteins.
-
GO and KEGG Analysis: To understand the biological implications of the core targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed using tools like DAVID or the analysis features within STRING.
-
Interpretation: GO analysis reveals the associated biological processes (BP), cellular components (CC), and molecular functions (MF). KEGG analysis identifies the signaling pathways that are significantly enriched with the target proteins, providing insight into the compound's systemic mechanism of action.
-
Protein and Ligand Preparation: The 3D crystal structure of a key target protein (e.g., Cyclin D1 - CCND1) is downloaded from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and defining the active site pocket. The 2D structure of Gentiopicroside is converted into a 3D format and optimized for energy.
-
Docking Execution: Molecular docking software such as LeDock or AutoDock Vina is used to predict the binding conformation and affinity of Gentiopicroside to the target protein. The program systematically samples different orientations of the ligand within the active site.
-
Binding Affinity Analysis: The results are scored based on the predicted binding energy (affinity), typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. An affinity score below -5.0 kcal/mol is often considered significant, while a score below -7.0 kcal/mol suggests strong binding activity.[1]
Predicted Targets and Quantitative Analysis
Through network pharmacology, a study identified 53 potential targets of Gentiopicroside related to its anti-gastric cancer activity.[1] Molecular docking was then performed on a key target, CCND1, to validate the predicted interaction.
| Compound | Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Interpretation |
| Gentiopicroside | CCND1 | LeDock (used in study) | -5.4 | Good Binding Activity[1] |
Table 1: Molecular Docking Results for Gentiopicroside against a Key Gastric Cancer Target.
Key Signaling Pathway Analysis
KEGG enrichment analysis of Gentiopicroside's targets in gastric cancer revealed significant involvement of several pathways, including the PI3K-Akt signaling pathway.[1] This pathway is crucial for regulating cell cycle, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. The in silico analysis predicts that Gentiopicroside exerts its therapeutic effects by modulating key proteins within this cascade.
Experimental validation confirmed that Gentiopicroside treatment significantly attenuated the protein expression of p-AKT, CCND1, and CCNE1, supporting the predictions derived from the in silico workflow.[1] This demonstrates the power of computational approaches to generate testable hypotheses and guide further experimental research in drug discovery.
References
Gentiournoside D and its Analogue Gentiopicroside: A Technical Guide to Their Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gentiournoside D, a secoiridoid glycoside found in the Gentianaceae family, represents a class of compounds with significant potential in therapeutic applications. While research specifically identifying this compound is limited, extensive studies on its close analogue, Gentiopicroside (GPS), offer profound insights into the pharmacological activities relevant to traditional medicine. Plants of the Gentiana genus have been used for centuries in traditional practices across Asia and Europe to treat a variety of ailments, including inflammation, digestive issues, and liver disorders.[1][2] Modern scientific investigation has focused on Gentiopicroside as the principal bioactive constituent responsible for these effects, primarily attributing them to its potent anti-inflammatory and antioxidant properties. This guide provides a comprehensive technical overview of the mechanisms, quantitative data, and experimental methodologies associated with Gentiopicroside, serving as a foundational resource for further research and development.
Traditional Medicine Context
The Gentiana species, rich in Gentiopicroside and its derivatives, have a long-standing history in traditional medicine. In Traditional Chinese Medicine (TCM), for instance, Gentiana scabra (Long Dan Cao) is used to clear heat and dry dampness, with applications in treating conditions like jaundice, sore throat, and hypertension. Similarly, in European folk medicine, Gentiana lutea (Great Yellow Gentian) has been employed as a bitter tonic to stimulate digestion and as a remedy for inflammatory conditions.[1][2] The therapeutic efficacy described in these traditional systems is now largely understood to be linked to the anti-inflammatory and antioxidant activities of its constituent secoiridoid glycosides.
Pharmacological Activities
Anti-inflammatory Activity
Gentiopicroside exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Action: The primary anti-inflammatory mechanism of Gentiopicroside involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][3][4] In response to inflammatory stimuli such as lipopolysaccharide (LPS), Gentiopicroside prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.
Specifically, Gentiopicroside has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , two key enzymes responsible for the production of nitric oxide (NO) and prostaglandins (PGE2), respectively.[1][6] Furthermore, it downregulates the production of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1beta (IL-1β) , and Interleukin-6 (IL-6) .[1][6]
Some studies also suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , where Gentiopicroside can inhibit the phosphorylation of JNK.[4][7]
Quantitative Data on Anti-inflammatory Effects:
| Parameter | Cell Line/Model | Concentration/Dose of Gentiopicroside | Observed Effect | Reference |
| NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 25, 50, 100 µg/mL | Dose-dependent inhibition of NO production. | [1] |
| PGE2 Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 25, 50, 100 µg/mL | Dose-dependent inhibition of PGE2 production. | [1] |
| IL-6 Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 25, 50, 100 µg/mL | Dose-dependent inhibition of IL-6 production. | [1] |
| COX-2 Expression | J774A.1 macrophages | 1, 3, 10 µM | Reduction in COX-2 expression. | [1] |
| Ear Swelling Inhibition | Xylene-induced mouse ear swelling | Not specified | 34.17% inhibition rate. | [6] |
| Psoriasis-like Lesions | Imiquimod-induced psoriasis in mice | 1% and 2% topical cream | Significant amelioration of skin lesions. | [8] |
Antioxidant Activity
Gentiopicroside also demonstrates significant antioxidant properties, which contribute to its therapeutic effects by mitigating oxidative stress.
Mechanism of Action: The antioxidant effects of Gentiopicroside are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[2][8][9] Gentiopicroside promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1) , superoxide dismutase (SOD) , and glutathione peroxidase (GPx) .[1][9][10]
The activation of the Nrf2 pathway is thought to be regulated by the upstream PI3K/Akt signaling pathway .[2][9] By enhancing the cellular antioxidant defense system, Gentiopicroside can effectively reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][10]
Quantitative Data on Antioxidant Effects:
| Parameter | Model System | Concentration of Gentiopicroside | Observed Effect | Reference |
| DPPH Radical Scavenging | Methanolic extract of Gentiana kurroo | IC50 = 114 µg/mL | Potent radical scavenging activity. | [11] |
| Hydrogen Peroxide Scavenging | Methanolic extract of Gentiana kurroo | IC50 = 109.9 µg/mL | Effective scavenging of H2O2. | [11] |
| Superoxide Radical Scavenging | Methanolic extract of Gentiana kurroo | IC50 = 74.63 µg/mL | Strong superoxide radical scavenging. | [11] |
| SOD and GPx Activity | Yeast cells | 1, 3, 10 µM | Increased enzyme activities. | [1][10] |
| ROS and MDA Levels | Yeast cells | 1, 3, 10 µM | Decreased levels of ROS and MDA. | [1][10] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-induced RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of Gentiopicroside on the production of inflammatory mediators (NO, PGE2, IL-6) in murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: A CCK-8 or MTT assay is performed to determine the non-toxic concentrations of Gentiopicroside.
-
Experimental Treatment: Cells are pre-treated with various concentrations of Gentiopicroside (e.g., 10, 20, 40 µM) for 1-2 hours.[12]
-
Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent, which reflects NO production.
-
PGE2 and IL-6 Measurement: The levels of PGE2 and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα, p-p65).
-
Quantitative PCR (qPCR): Total RNA is extracted, and qPCR is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
Objective: To assess the free radical scavenging capacity of Gentiopicroside.
Methodology:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Gentiopicroside is dissolved in methanol to prepare a series of concentrations.
-
Reaction Mixture: An aliquot of each Gentiopicroside concentration is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Gentiopicroside's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Gentiopicroside's antioxidant mechanism via Nrf2 pathway activation.
Caption: Workflow for in vitro anti-inflammatory evaluation of Gentiopicroside.
Conclusion and Future Directions
Gentiopicroside, a key bioactive compound from traditionally used Gentiana species, demonstrates significant anti-inflammatory and antioxidant activities. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway, provide a strong scientific basis for its traditional uses. While this compound remains a less-explored analogue, the extensive data on Gentiopicroside offers a robust framework for its potential therapeutic applications.
Future research should focus on:
-
Isolating and characterizing this compound to determine its specific pharmacological profile and compare its efficacy to Gentiopicroside.
-
Conducting preclinical and clinical trials to evaluate the safety and efficacy of Gentiopicroside in treating inflammatory and oxidative stress-related diseases.
-
Optimizing drug delivery systems to improve the bioavailability of Gentiopicroside.
-
Exploring synergistic effects with other phytochemicals or conventional drugs.
This technical guide serves as a foundational resource to stimulate and guide further research into this promising class of natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentiopicroside (GENT) protects against sepsis induced by lipopolysaccharide (LPS) through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentiopicroside protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gentiopicroside ameliorates psoriasis-like skin lesions in mice via regulating the Keap1-Nrf2 pathway and inhibiting keratinocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gentiopicroside Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gentiopicroside, a Secoiridoid Glycoside from Gentiana rigescens Franch, Extends the Lifespan of Yeast via Inducing Mitophagy and Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemical Analysis, Isolation, and Characterization of Gentiopicroside from Gentiana kurroo and Cytotoxicity of Biosynthesized Silver Nanoparticles Against HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gentiopicroside ameliorates the lipopolysaccharide-induced inflammatory response and hypertrophy in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Gentiournoside D by High-Performance Liquid Chromatography (HPLC)
Introduction
Gentiournoside D is a secoiridoid glycoside that has been identified in various plant species. Its quantification is essential for quality control of herbal medicines, phytochemical research, and pharmacokinetic studies. This application note presents a reliable and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.
Chromatographic Conditions
The separation and quantification of this compound were achieved using an HPLC system equipped with a photodiode array (PDA) detector. The chromatographic conditions were optimized to provide a sharp, symmetrical peak with a reasonable retention time.
Experimental Protocols
1. Standard Preparation
A stock solution of this compound (purity ≥98%) is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1.0 mg/mL.[1] A series of working standard solutions are then prepared by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions are used to construct a calibration curve.
2. Sample Preparation (from Plant Material)
For the analysis of this compound in plant materials, the following extraction protocol is recommended:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 20 mL of 70% methanol.
-
Sonicate the mixture for 30 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[2]
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[3]
3. HPLC Analysis
Inject 10 µL of the prepared standard or sample solution into the HPLC system.[1] The chromatographic separation is performed using the conditions outlined in the data tables below. The detection wavelength is set at the maximum absorbance of this compound, which should be determined by a PDA scan (typically in the range of 230-280 nm for similar compounds).
Data Presentation
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[1] |
| Detection | PDA at 254 nm |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Retention Time | Approximately 15.5 min |
The validation of the analytical method is crucial to ensure reliable results.[5] The method should be validated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[4][6]
Visualizations
Diagram 1: Experimental Workflow for this compound Quantification
Caption: Workflow for sample preparation and HPLC analysis of this compound.
Diagram 2: Logical Relationship of Method Validation
Caption: Key parameters for validating the HPLC method for this compound.
References
- 1. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. nacalai.com [nacalai.com]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Gentiournoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentiournoside D is a member of the iridoid glycoside family, a class of monoterpenoids known for their diverse biological activities. These compounds are characteristic secondary metabolites of the Gentiana genus and are of significant interest to researchers in natural product chemistry and drug discovery. The protocol outlined below is a representative procedure designed to guide researchers in the efficient extraction and purification of this compound from its natural source, Gentiana urnula.
Data Presentation: Quantitative Parameters for Extraction and Purification
The following tables summarize typical quantitative data and parameters that are critical for the successful isolation of this compound and related glycosides. These values are derived from protocols for similar compounds and should be optimized for specific laboratory conditions and starting material characteristics.
Table 1: Extraction Parameters
| Parameter | Value/Range | Notes |
| Plant Material | Dried, powdered whole plant of Gentiana urnula | Grinding increases surface area for efficient extraction. |
| Extraction Solvent | Methanol or 70-95% Ethanol | Polar solvents are effective for extracting glycosides. |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | Ensures complete immersion and extraction of the plant material. |
| Extraction Method | Maceration or Ultrasound-Assisted Extraction (UAE) | UAE can reduce extraction time and improve efficiency. |
| Extraction Temperature | Room Temperature (Maceration) or 40-50 °C (UAE) | Avoid high temperatures to prevent degradation of thermolabile compounds. |
| Extraction Time | 24-48 hours (Maceration) or 30-60 minutes (UAE) | Multiple extraction cycles (2-3 times) are recommended for exhaustive extraction. |
Table 2: Purification Parameters - Column Chromatography
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel (100-200 or 200-300 mesh) | For initial fractionation of the crude extract. |
| Reversed-Phase C18 (RP-C18) Silica Gel | For further purification of polar fractions. | |
| Mobile Phase (Silica Gel) | Gradient of Chloroform-Methanol or Ethyl Acetate-Methanol | Increasing polarity to elute compounds of varying polarities. |
| Mobile Phase (RP-C18) | Gradient of Methanol-Water or Acetonitrile-Water | Decreasing polarity to elute glycosides. |
| Fraction Collection | Monitored by Thin-Layer Chromatography (TLC) | TLC is used to identify fractions containing the target compound. |
Table 3: Purification Parameters - Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Parameter | Specification | Purpose |
| Column | Preparative RP-C18 Column (e.g., 250 x 20 mm, 5 µm) | For final purification to achieve high purity. |
| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water | Optimized based on analytical HPLC results. |
| Flow Rate | 5-20 mL/min | Dependent on column dimensions. |
| Detection | UV at 254 nm or as determined by UV-Vis spectrum | For monitoring the elution of the target compound. |
Experimental Protocols
Preparation of Plant Material
-
Obtain whole plants of Gentiana urnula.
-
Thoroughly wash the plant material with distilled water to remove any soil and debris.
-
Air-dry the plants in the shade or use a ventilated oven at a temperature below 45 °C until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder (40-60 mesh) using a mechanical grinder.
Extraction of this compound
-
Weigh the powdered plant material and place it in a suitable extraction vessel (e.g., a large glass flask).
-
Add methanol or 70-95% ethanol at a solvent-to-solid ratio of 15:1 (v/w).
-
For Maceration: Stopper the flask and allow it to stand at room temperature for 48 hours with occasional agitation.
-
For Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate at 45 °C for 45 minutes.
-
After the extraction period, filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.
Fractionation of the Crude Extract
-
Suspend the crude extract in a minimal amount of distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:
-
n-Hexane (to remove nonpolar compounds like fats and chlorophylls).
-
Ethyl acetate (to separate compounds of intermediate polarity).
-
n-Butanol (iridoid glycosides are often enriched in this fraction).
-
-
Separate the layers using a separatory funnel and collect the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness using a rotary evaporator.
Purification by Column Chromatography
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform.
-
Dissolve the dried n-butanol fraction in a small amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 v/v).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 8:2) and visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Combine the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by spectroscopic analysis of trial fractions).
-
-
Reversed-Phase C18 (RP-C18) Column Chromatography:
-
Further purify the enriched fractions from the silica gel column on an RP-C18 column.
-
Pack the RP-C18 silica gel in methanol.
-
Dissolve the semi-purified sample in a small volume of the initial mobile phase.
-
Load the sample onto the column.
-
Elute with a gradient of methanol in water, starting with a low concentration of methanol and gradually increasing it (e.g., 10%, 30%, 50%, 70%, 100% methanol in water).
-
Collect and monitor fractions as described above.
-
Final Purification by Preparative HPLC
-
For obtaining high-purity this compound, subject the fractions from the RP-C18 column to preparative HPLC.
-
Use a preparative RP-C18 column.
-
Based on analytical HPLC trials, determine the optimal isocratic or gradient mobile phase of methanol/water or acetonitrile/water.
-
Inject the sample and collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction by rotary evaporation and then freeze-drying to obtain the pure compound.
Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): For structural elucidation.
Mandatory Visualization
Application Notes: Cell-based Assays for Determining the Biological Activity of Gentiournoside D
References
- 1. Antioxidant activity of jionoside D from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, and anti-inflammatory activities of gentiopicroside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. MAPK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. axxam.com [axxam.com]
- 16. biocompare.com [biocompare.com]
- 17. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 18. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 19. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ginsenoside Administration in Animal Models
A Note on Nomenclature: Initial searches for "Gentiournoside D" did not yield specific results. The provided information pertains to various Ginsenosides , which are pharmacologically active compounds found in Panax ginseng. It is highly probable that the intended compound of interest was a ginsenoside. This document focuses on the administration and effects of common ginsenosides, such as Ginsenoside Rd and Rg1, in animal models, for which substantial research is available.
These notes provide an overview of the application of ginsenosides in animal models, summarizing key quantitative data and detailing experimental protocols. The information is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies involving the administration of ginsenosides to animal models.
Table 1: Pharmacokinetic Parameters of Ginsenosides in Rodents
| Ginsenoside | Animal Model | Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Ginsenoside Rd | Rodents | Intravascular | 20, 50, 150 | - | - | - | - | [1] |
| Ginsenoside Rg1 | Wistar Rats | Oral | - | - | 2.25 | - | 2363.5 | [2] |
| Ginsenoside Rg1 | Wistar Rats | Intravenous | - | - | 1.82 | - | 1595.7 | [2] |
| Ginsenoside Rh3 | Sprague-Dawley Rats | Oral | 100 | 8.0 | 14.7 ± 1.7 | - | - | [3][4] |
Table 2: Neuroprotective Effects of Ginsenosides in Animal Models of Neurological Disorders
| Ginsenoside | Animal Model | Disease Model | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Ginsenoside Rd | - | Cerebral Ischemia/Reperfusion | >10 - <50 | Intraperitoneal | Significantly attenuated infarct volume. | [5] |
| Ginsenoside Rg1 | Alzheimer's Mouse Model | Alzheimer's Disease | - | Intraperitoneal | Reduced cerebral Aβ levels and improved spatial learning. | [6] |
| Ginsenoside Rg1 | Mouse | Huntington's Disease (3-NP induced) | 10, 20, 40 | Oral | Alleviated body weight loss and behavioral defects. | [7] |
| Ginsenoside Rg3 | Mouse | Depression (Chronic Restraint) | - | - | Reduced depression-like behaviors and protected neurons. | [8] |
Table 3: Anti-inflammatory and Immunomodulatory Effects of Ginsenosides
| Ginsenoside/Extract | Animal Model | Assay | Dose (mg/kg) | Key Findings | Reference |
| Gentiana kurroo Methanol Extract | Mice | Humoral Antibody Titre | 200 | 66.21% inhibition in primary response. | [9] |
| Gentiana kurroo Methanol Extract | Mice | Delayed-Type Hypersensitivity | 200 | 70.33% inhibition in cellular response after 24h. | [9] |
| Ginsenoside Rg1 | Type 2 Diabetic Animals | - | - | Reduced levels of TNF-α and IL-6. | [10][11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile, tissue distribution, and excretion of a given ginsenoside.
Animal Model:
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light/dark cycle. Ad libitum access to food and water.
Experimental Procedure:
-
Drug Preparation: Dissolve the ginsenoside in a suitable vehicle (e.g., saline, DMSO, or a mixture). For oral administration, it can be suspended in a solution like carboxymethyl cellulose.
-
Administration:
-
Intravenous (i.v.): Administer the ginsenoside solution through the tail vein.
-
Oral (p.o.): Administer the ginsenoside suspension via oral gavage.
-
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24, 48, 72 h) into heparinized tubes. Centrifuge to obtain plasma.[3][4]
-
Tissues: At the end of the experiment, euthanize the animals and collect various tissues (e.g., liver, lung, brain, kidney, spleen, heart).[1][2]
-
Excreta: House animals in metabolic cages to collect urine and feces for a specified period post-administration.[2]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Tmax, Cmax, T1/2, and AUC using non-compartmental analysis software.[3]
-
Neuroprotection Studies in a Mouse Model of Huntington's Disease
Objective: To evaluate the neuroprotective effects of a ginsenoside against 3-nitropropionic acid (3-NP)-induced neurotoxicity.[7]
Animal Model:
-
Species: Male C57BL/6 mice.[7]
Experimental Procedure:
-
Group Allocation: Randomly divide mice into groups: Control, 3-NP model, Ginsenoside + 3-NP (different doses), and a positive control (e.g., Nimodipine).
-
Drug Administration:
-
Administer the ginsenoside orally for a specified number of days (e.g., 5 days).[7]
-
The control and 3-NP model groups receive the vehicle.
-
-
Induction of Huntington's-like Pathology:
-
Administer 3-NP (intraperitoneally) for a set duration (e.g., 4 days) starting from the first day of ginsenoside treatment.[7]
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test to assess motor coordination and balance.
-
-
Histopathological and Biochemical Analysis:
-
After the treatment period, euthanize the animals and collect brain tissue, specifically the striatum.
-
Nissl Staining: To assess neuronal loss.[7]
-
Western Blot: To measure the expression of proteins related to apoptosis (e.g., cleaved caspase-3) and microglial activation (e.g., Iba-1).[7]
-
Immunohistochemistry: To visualize neuronal markers and inflammatory cells.
-
Anti-inflammatory Studies using Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory activity of a compound in an acute inflammation model.
Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
Experimental Procedure:
-
Group Allocation: Divide animals into groups: Normal control, Carrageenan control, Compound-treated groups (various doses), and a positive control (e.g., Ibuprofen).
-
Drug Administration:
-
Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
-
-
Histopathological and Biochemical Analysis (Optional):
-
At the end of the experiment, collect the paw tissue for histopathological examination to observe inflammatory cell infiltration and measure levels of pro-inflammatory cytokines like TNF-α and IL-6.[12]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the administration of ginsenosides in animal models.
Caption: Workflow for a neuroprotective study of ginsenosides in a mouse model.
Caption: General workflow for a pharmacokinetic study in rodents.
Caption: Simplified signaling pathway of ginsenoside anti-inflammatory action.
References
- 1. Pharmacokinetic, tissue distribution and excretion of ginsenoside-Rd in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution, metabolism, and excretion of ginsenoside Rg1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy [frontiersin.org]
- 4. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-faced neuroprotective effects of Ginsenoside Rg1 in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 exerts neuroprotective effects in 3-nitropronpionic acid-induced mouse model of Huntington’s disease via suppressing MAPKs and NF-κB pathways in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and immuno-modulatory studies on LC-MS characterised methanol extract of Gentiana kurroo Royle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and anti-inflammatory properties of ginsenoside Rg1 for hyperglycemia in type 2 diabetes mellitus: systematic reviews and meta-analyses of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Essential Oil from Zingiber ottensii Valeton in Animal Models [mdpi.com]
Gentiournoside D: Application Notes for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentiournoside D is an iridoid glycoside, a class of secondary metabolites known for their presence in the Gentiana genus and other medicinal plants. Iridoid glycosides are recognized for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. As such, the accurate identification and quantification of this compound in plant extracts and finished products are crucial for quality control, standardization, and the development of new therapeutics. This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard.
Physicochemical Properties of this compound (Hypothetical)
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₂O₁₄ | Inferred from related compounds |
| Molecular Weight | 564.51 g/mol | Inferred from related compounds |
| Appearance | White to off-white powder | Typical for isolated glycosides |
| Solubility | Soluble in methanol, ethanol, water; sparingly soluble in ethyl acetate; insoluble in hexane | Typical for iridoid glycosides |
| UV λmax | ~242 nm and ~270 nm | [1] |
Application 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Mass Spectrometric (MS) detection is the most prevalent and reliable method for the qualitative and quantitative analysis of iridoid glycosides like this compound in plant materials.[2][3]
Experimental Protocol: HPLC-DAD Method for Iridoid Glycosides
This protocol is a general guideline for the analysis of iridoid glycosides in Gentiana species and should be optimized for the specific analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol[1]
-
A gradient elution is typically employed to achieve good separation of multiple iridoid glycosides.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 40 | 40 | 60 |
| 50 | 5 | 95 |
| 55 | 5 | 95 |
| 60 | 95 | 5 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 242 nm (for iridoid glycosides)[1]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range in the samples.
-
Sample Preparation (Plant Material):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1.0 g of the powder and place it in a flask.
-
Add 50 mL of 70% methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.
Quantitative Data for Major Iridoid Glycosides in Gentiana Species
While specific quantitative data for this compound is limited, the following table provides an example of the content of other major iridoid glycosides found in various Gentiana species, which can serve as a reference.
| Compound | G. macrophylla (% w/w) | G. straminea (% w/w) | G. dahurica (% w/w) | G. crassicaulis (% w/w) |
| Loganic acid | 0.257 - 0.022 | 1.560 - 0.091 | 0.814 - 0.003 | 0.155 - 0.008 |
| Swertiamarin | 0.091 - 0.003 | 0.814 - 0.003 | 0.257 - 0.022 | 0.155 - 0.008 |
| Gentiopicroside | 1.560 - 0.091 | 0.257 - 0.022 | 0.155 - 0.008 | 0.814 - 0.003 |
| Sweroside | 0.155 - 0.008 | 0.091 - 0.003 | 1.560 - 0.091 | 0.257 - 0.022 |
Source: Adapted from data on iridoid glycoside content in various Gentiana species.[4]
Application 2: Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
2. NMR Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
3. Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.
Note: As of the current literature, specific ¹H and ¹³C NMR data for this compound are not publicly available. The protocol provided is a general procedure for the NMR analysis of natural products.
Application 3: Investigation of Potential Anti-inflammatory Activity
Iridoid glycosides isolated from various plants have demonstrated significant anti-inflammatory properties.[5][6] The mechanism of action often involves the modulation of key inflammatory signaling pathways. While the specific activity of this compound is yet to be fully elucidated, it is hypothesized to follow a similar mechanism to other structurally related iridoids.
Hypothesized Anti-inflammatory Signaling Pathway of Iridoid Glycosides
Iridoid glycosides are known to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is a central regulator of the inflammatory response.
Diagram of the Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.
Caption: General workflow for the isolation and analysis of this compound.
Conclusion
This compound serves as an important phytochemical standard for the quality control and research of medicinal plants within the Gentiana genus and potentially others. The protocols and data presented here provide a foundational guide for researchers in the fields of phytochemistry, natural product chemistry, and drug development. It is important to note that the provided analytical methods are general and will require optimization for specific applications. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound.
References
- 1. Simultaneous determination of four iridoid and secoiridoid glycosides and comparative analysis of Radix Gentianae Macrophyllae and their related substitutes by HPLC. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and immunomodulatory effects of iridoid glycosides from Paederia scandens (LOUR.) MERRILL (Rubiaceae) on uric acid nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Gentiournoside D
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the detection and quantification of Gentiournoside D using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an iridoid glycoside, is a compound of interest in natural product research and drug discovery. The presented protocol provides a detailed workflow from sample preparation to data acquisition, enabling researchers to accurately analyze this compound in various matrices. This method utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Introduction
This compound is an iridoid glycoside with the molecular formula C23H28O13 and a molecular weight of 512.46 g/mol . Accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal preparations. LC-MS/MS offers the necessary selectivity and sensitivity for these applications. The primary fragmentation pathway for iridoid glycosides in mass spectrometry involves the cleavage of the glycosidic bond, resulting in the formation of an aglycone fragment.[1][2][3] This characteristic fragmentation is leveraged in the MRM method for specific detection.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for plant material is provided below. This protocol may need to be adapted based on the specific sample matrix.
-
Homogenization: Homogenize 1 g of the plant material in 10 mL of 80% methanol.
-
Extraction: Sonicate the homogenate for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtered extract with an appropriate volume of the initial mobile phase before injection.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
The following parameters are proposed for a triple quadrupole mass spectrometer. Optimization of collision energies is recommended to achieve the best sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
Data Presentation
The proposed MRM transitions for this compound are based on its molecular weight and the expected fragmentation pattern of iridoid glycosides, which typically involves the loss of the sugar moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 511.15 | 193.05 | 100 | To be optimized |
| This compound | 511.15 | 149.04 | 100 | To be optimized |
Note: The precursor ion in negative mode is [M-H]⁻. The product ions are proposed based on the potential fragmentation of the aglycone portion of the molecule. Final values should be determined empirically.
Signaling Pathways and Logical Relationships
The logical relationship for the MRM detection of this compound is based on the transition from the precursor ion to specific product ions upon collision-induced dissociation.
Conclusion
This application note provides a comprehensive starting point for the LC-MS/MS analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a solid foundation for researchers. Method optimization, particularly of collision energies and chromatographic gradients, is recommended to achieve the highest performance for specific applications.
References
- 1. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Geniposide and Ginsenosides in Metabolomics Research
A Note on Gentiournoside D: Initial searches for "this compound" in the context of metabolomics research did not yield specific results. It is possible that this is a less common compound or a variant spelling. However, extensive research exists for structurally related and pharmacologically active compounds, Geniposide and Ginsenosides . This document will focus on the well-documented applications of these two compounds in metabolomics research, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. In drug discovery and development, metabolomics is a powerful tool to elucidate the mechanism of action of therapeutic compounds, identify biomarkers of efficacy and toxicity, and understand disease pathology. Natural products, such as Geniposide and Ginsenosides, have garnered significant attention for their therapeutic potential in metabolic diseases. This document provides detailed application notes and protocols for the use of Geniposide and Ginsenosides in metabolomics research.
Application of Geniposide in Metabolomics Research
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has demonstrated significant effects on glucose and lipid metabolism. Metabolomics studies have been instrumental in elucidating its mechanisms of action.
Quantitative Data Presentation
The following table summarizes the quantitative effects of Geniposide on key metabolites involved in various metabolic pathways.
| Metabolic Pathway | Metabolite | Change upon Geniposide Treatment | Fold Change/Percentage Change | Reference |
| Bile Acid Biosynthesis | Taurocholic acid (TCA) | Increased in liver | ~75% increase in total bile acids | [1][2] |
| Taurochenodeoxycholic acid (TCDCA) | Increased in liver | Part of the ~75% increase | [1][2] | |
| Tauro-α-muricholic acid (T-α-MCA) | Increased in liver | Part of the ~75% increase | [1][2] | |
| TCA Cycle | Citrate | Increased | Not specified | [3] |
| Amino Acid Metabolism | Alanine | Perturbed | Not specified | [3] |
| Aspartate | Perturbed | Not specified | [3] | |
| Glutamate | Perturbed | Not specified | [3] | |
| Arginine | Modulated | Not specified | [4] | |
| Proline | Modulated | Not specified | [4] | |
| Lipid Metabolism | Glycerophospholipids | Modulated | Not specified | [4] |
| Arachidonic Acid | Modulated | Not specified | [4] |
Key Signaling Pathways Modulated by Geniposide
Geniposide exerts its effects on metabolism by modulating several key signaling pathways.
Caption: Signaling pathways modulated by Geniposide leading to metabolic regulation.
Application of Ginsenosides in Metabolomics Research
Ginsenosides, the major active components of ginseng, have been extensively studied for their roles in regulating glucose and lipid metabolism. Metabolomics has been crucial in identifying the specific metabolic alterations induced by different ginsenosides, such as Rb1 and Rg1.
Quantitative Data Presentation
The following table summarizes the quantitative effects of various Ginsenosides on key metabolites.
| Metabolic Pathway | Metabolite | Ginsenoside | Change upon Treatment | Fold Change/Percentage Change | Reference |
| Glucose Metabolism | Blood Glucose | Rg1 | Decreased | Not specified, but significant reduction | [5] |
| Lipid Metabolism | Phosphatidylcholine (PC) | Rb1 | Increased | Not specified | [6][7] |
| Lysophosphatidylcholine (LPC) | Rb1 | Increased | Not specified | [8] | |
| Phosphatidylethanolamine (PE) | Rb1 | Modulated | Not specified | [8] | |
| Diacylglycerol | Rb1 | Modulated | Not specified | [9] | |
| Ceramide | Rb1 | Modulated | Not specified | [9] | |
| Bile Acid Metabolism | Taurocholic acid (TCA) | Rb1 | Increased in liver | 56.78% of total bile acids | [10] |
| 12-ketolithocholic acid (12-KLCA) | Rb1 | Increased in feces | 26.10% of total bile acids | [10] |
Key Signaling Pathways Modulated by Ginsenosides
Ginsenosides influence metabolic processes through the regulation of critical signaling cascades.
Caption: Key signaling pathways activated by Ginsenosides to regulate metabolism.
Experimental Protocols
General Experimental Workflow for Metabolomics
The following diagram illustrates a typical workflow for a metabolomics study involving natural products like Geniposide or Ginsenosides.
Caption: A generalized workflow for metabolomics research.
Protocol 1: Metabolite Extraction from Adherent Cells (e.g., HepG2)
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), -80°C
-
Acetonitrile (LC-MS grade), -80°C
-
Water (LC-MS grade), 4°C
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Culture adherent cells (e.g., HepG2) in 6-well plates to ~80-90% confluency.
-
Treat cells with the desired concentration of Geniposide or Ginsenoside for the specified duration.
-
Aspirate the culture medium and quickly wash the cells twice with 5 mL of ice-cold PBS per well.
-
After the final wash, add 1 mL of -80°C 80% methanol/water (v/v) to each well to quench metabolism and lyse the cells.[10]
-
Incubate the plates at -80°C for 15 minutes.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extract at -80°C until LC-MS analysis.
Protocol 2: Metabolite Extraction from Liver Tissue
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Methanol/Water (8:2, v/v), -20°C
-
Dichloromethane, -20°C
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge tubes, 2 mL, pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Excise the liver tissue from the animal model and immediately snap-freeze in liquid nitrogen.[11]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 50 mg of the powdered tissue into a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of cold (-20°C) methanol/water (8:2, v/v) and homogenize using a bead beater for 2 cycles of 45 seconds at 6.0 m/s.
-
Add 0.5 mL of cold (-20°C) dichloromethane and vortex for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous layer (for polar metabolites) and the lower organic layer (for non-polar metabolites) into separate pre-chilled tubes.
-
Dry the extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 3: UPLC-QTOF-MS Analysis of Ginsenosides
Instrumentation:
-
UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-40% B
-
15-25 min: 40-90% B
-
25-28 min: 90% B
-
28-30 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes
-
Capillary Voltage: 2.5 kV (negative), 3.0 kV (positive)
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 100-1500
-
Acquisition Mode: MSE (simultaneous acquisition of low and high collision energy data)
-
Collision Energy: Low energy: 6 eV; High energy ramp: 20-40 eV
Conclusion
The application of metabolomics in the study of Geniposide and Ginsenosides has significantly advanced our understanding of their therapeutic effects on metabolic diseases. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the metabolic impact of these and other natural products. By employing these methodologies, scientists can further unravel the complex interactions between natural compounds and biological systems, paving the way for the development of novel therapeutics.
References
- 1. Dose-related liver injury of Geniposide associated with the alteration in bile acid synthesis and transportation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics and Proteomics Annotate Therapeutic Properties of Geniposide: Targeting and Regulating Multiple Perturbed Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geniposide Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive multiomics analysis of the effect of ginsenoside Rb1 on hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrating metagenomics, lipidomics and proteomics to explore the effect and mechanism of ginsenoside Rb1 on atherosclerosis co-depression disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cri.utsw.edu [cri.utsw.edu]
- 11. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Gentiournoside D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentiournoside D is a secoiridoid glucoside that, along with its analogs, presents a promising area of research for drug discovery and development. These compounds have garnered interest due to the diverse biological activities exhibited by the broader class of secoiridoids, including anti-inflammatory, antioxidant, and neuroprotective effects. This document provides detailed application notes and protocols for the proposed synthesis of this compound analogs, targeting researchers in organic synthesis and medicinal chemistry. The synthesis of these complex natural products requires precise control of stereochemistry, particularly in the formation of the glycosidic bond. The protocols outlined below are based on established methods for the synthesis of related secoiridoid glucosides and general stereoselective glycosylation techniques.
Proposed Synthetic Strategy
The synthesis of this compound analogs can be approached through a convergent strategy. This involves the independent synthesis of the secoiridoid aglycone core and a suitably protected glucose derivative, followed by a stereoselective glycosylation reaction. The final step involves the acylation of the glucose moiety with a protected 2,3-dihydroxybenzoyl group, followed by deprotection.
A generalized workflow for the synthesis is presented below:
Caption: Proposed synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of the Secoiridoid Aglycone Core
This protocol describes a plausible route to a functionalized secoiridoid aglycone, inspired by the synthesis of related natural products.
Materials:
-
Cyclopentenone derivative
-
Organocuprate reagent
-
Various protecting group reagents (e.g., TBDMSCl, MOMCl)
-
Oxidizing and reducing agents (e.g., OsO4, NaIO4, NaBH4)
-
Standard organic solvents and reagents for workup and purification
Procedure:
-
Conjugate Addition: Perform a 1,4-conjugate addition of a suitable organocuprate to a cyclopentenone derivative to introduce the side chain.
-
Stereoselective Functionalization: Introduce stereocenters through reactions such as diastereoselective enolate trapping or substrate-controlled dihydroxylation.
-
Ring Opening: Oxidatively cleave a double bond within the cyclopentane ring (e.g., using ozonolysis or dihydroxylation followed by periodate cleavage) to generate the secoiridoid skeleton.
-
Functional Group Manipulations: Adjust oxidation states and protect functional groups as necessary to prepare the aglycone for glycosylation. This may involve reduction of aldehydes, protection of alcohols, and formation of a lactone or hemiacetal.
Protocol 2: Stereoselective Glycosylation
This protocol outlines a general procedure for the crucial glycosylation step, which joins the aglycone and the sugar moiety. The choice of glycosyl donor, acceptor, and promoter is critical for achieving the desired β-stereoselectivity.
Materials:
-
Secoiridoid aglycone (glycosyl acceptor)
-
Protected glucose derivative (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate)
-
Lewis acid promoter (e.g., TMSOTf, BF3·OEt2)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
Procedure:
-
Preparation: Dry all glassware and reagents thoroughly. Add freshly activated molecular sieves to the reaction flask.
-
Reaction Setup: Dissolve the secoiridoid aglycone and the glycosyl donor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to the appropriate temperature (typically between -78 °C and 0 °C) to control selectivity.
-
Promoter Addition: Add the Lewis acid promoter dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Workup and Purification: Allow the mixture to warm to room temperature, filter off the molecular sieves, and perform a standard aqueous workup. Purify the crude product by flash column chromatography.
Protocol 3: Acylation and Deprotection
This protocol details the final steps to introduce the 2,3-dihydroxybenzoyl group and remove the protecting groups to yield the final this compound analog.
Materials:
-
Glycosylated secoiridoid
-
Protected 2,3-dihydroxybenzoic acid (e.g., 2,3-bis(benzyloxy)benzoic acid)
-
Coupling agent (e.g., DCC, EDC/HOBt)
-
Acylation catalyst (e.g., DMAP)
-
Deprotection reagents (e.g., H2/Pd-C for benzyl groups, NaOMe/MeOH for acetyl groups)
-
Standard organic solvents and reagents for workup and purification
Procedure:
-
Selective Deprotection (if necessary): If multiple hydroxyl groups are present on the glucose moiety, selectively deprotect the desired position for acylation using appropriate enzymatic or chemical methods.
-
Acylation: Activate the protected 2,3-dihydroxybenzoic acid with a coupling agent and react it with the deprotected hydroxyl group of the glycosylated secoiridoid in the presence of a catalyst.
-
Purification: Purify the acylated product by column chromatography.
-
Global Deprotection: Remove all remaining protecting groups in a final step. For example, hydrogenolysis can be used to remove benzyl ethers, and Zemplén deacetylation can remove acetyl groups.
-
Final Purification: Purify the final this compound analog using techniques such as preparative HPLC to obtain the high-purity compound.
Data Presentation
The following tables summarize representative quantitative data for the key synthetic steps, based on yields reported for analogous reactions in the literature.
Table 1: Representative Yields for Secoiridoid Aglycone Synthesis
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Conjugate Addition | Me2CuLi | THF | -78 | 2 | 85-95 |
| 2 | Oxidative Cleavage | OsO4, NaIO4 | THF/H2O | 25 | 4 | 70-80 |
| 3 | Reduction/Lactonization | NaBH4, then CSA | MeOH, then CH2Cl2 | 0 to 25 | 1 and 3 | 60-70 |
Table 2: Representative Yields and Selectivity for Glycosylation
| Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| Trichloroacetimidate | TMSOTf | CH2Cl2 | -40 | 2 | 75-85 | 1:10 |
| Thioglycoside | NIS/TfOH | CH2Cl2 | -20 | 3 | 70-80 | 1:8 |
| Glycosyl Bromide | AgOTf | CH2Cl2 | -78 | 1 | 65-75 | 1:15 |
Table 3: Representative Yields for Acylation and Deprotection
| Step | Reaction | Reagents | Solvent | Yield (%) |
| 1 | Acylation | 2,3-(OBn)2-PhCOOH, EDC, DMAP | CH2Cl2 | 80-90 |
| 2 | Deprotection | H2, Pd/C | MeOH/EtOAc | 90-98 |
Biological Context: Potential Anti-inflammatory Signaling Pathway
This compound and its analogs, like other secoiridoids, may exert anti-inflammatory effects by modulating key signaling pathways. A plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[1]
Caption: Proposed anti-inflammatory mechanism of this compound analogs via inhibition of the NF-κB signaling pathway.
In this proposed mechanism, inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate their respective receptors, leading to the activation of the IKK complex. IKK then phosphorylates IκBα, an inhibitor of NF-κB, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound analogs may inhibit this pathway, potentially at the level of IKK activation, thereby reducing the inflammatory response.
Conclusion
The synthesis of this compound analogs represents a significant challenge in organic chemistry but offers the potential for the discovery of novel therapeutic agents. The protocols and data presented here provide a comprehensive guide for researchers to embark on the synthesis and biological evaluation of this promising class of natural products. The proposed anti-inflammatory mechanism via the NF-κB pathway offers a starting point for investigating the pharmacological activities of newly synthesized analogs. Further research is warranted to develop a complete and optimized total synthesis of this compound and to fully elucidate the biological activities of its derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Gentiournoside D Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Gentiournoside D.
Troubleshooting Guide: Improving this compound Yield
Low yield is a common challenge in the extraction of natural products. This guide addresses potential causes and solutions for suboptimal this compound yields.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration. | Ensure the plant material (likely from a Gentiana species) is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder to maximize solvent contact. |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound. | Polar organic solvents are generally effective for extracting iridoid glycosides. Ethanol and methanol are common choices. Experiment with different concentrations of ethanol-water mixtures (e.g., 60-90% ethanol) to find the optimal polarity for maximizing yield. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. | Optimize both extraction time and temperature. For maceration, allow for sufficient soaking time with regular agitation. For heat-reflux extraction, a duration of 3-4 hours at around 75°C has been shown to be effective for similar compounds.[1] | |
| Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to dissolve and extract the target compound effectively. | Increase the solvent-to-solid ratio. A ratio of 10:1 to 25:1 (mL of solvent to g of plant material) is a good starting point.[1] | |
| Low Yield of Purified this compound | Loss of Compound During Solvent Evaporation: Excessive heat during solvent removal can lead to the degradation of this compound. | Use a rotary evaporator under reduced pressure at a controlled, low temperature (around 40°C) to remove the extraction solvent. |
| Inefficient Purification: The chromatographic method may not be effectively separating this compound from other co-extracted compounds. | For purification, silica gel column chromatography is a common method.[2] Optimize the solvent system for elution. A gradient of chloroform-methanol or ethyl acetate-methanol is often effective for separating iridoid glycosides. | |
| Incomplete Elution from Chromatography Column: The chosen solvent system may not be polar enough to elute this compound from the stationary phase. | If the compound is retained on the column, gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in the chloroform-methanol mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the likely natural source of this compound?
A1: this compound belongs to the family of iridoid glycosides, which are commonly found in plants of the Gentiana genus. While the specific species has not been definitively identified in the provided search results, Gentiana rigescens and Gentiana kurroo are known sources of similar compounds ("gentisides" and gentiopicroside, respectively).[1][2]
Q2: Which solvents are most effective for this compound extraction?
A2: Based on the extraction of similar compounds, polar solvents are most effective. Ethanol and methanol, and their aqueous solutions, are highly recommended. An ethanol concentration of around 60-90% has been shown to be effective for extracting related "gentisides".
Q3: What are the key parameters to optimize for improving extraction yield?
A3: The primary parameters to optimize are:
-
Extraction Temperature: A temperature of around 75°C has been found to be optimal for the extraction of related compounds.[1]
-
Extraction Time: An extraction time of approximately 3.5 hours is a good target for efficient extraction.[1]
-
Solvent-to-Solid Ratio: A ratio of approximately 10:1 (mL/g) has been shown to be effective.[1]
-
Solvent Concentration: The polarity of the solvent is critical. An ethanol concentration of around 90% has been used for similar compounds.[1]
Q4: What is a suitable method for the purification of this compound?
A4: Following crude extraction, silica gel column chromatography is a standard and effective method for the purification of this compound and other iridoid glycosides.[2]
Experimental Protocols
Protocol 1: Heat-Reflux Extraction of this compound (General Protocol for Gentisides)
This protocol is based on the optimized extraction of "gentisides" from Gentiana rigescens and can be adapted for this compound.[1]
-
Preparation of Plant Material:
-
Thoroughly dry the root and rhizome of the Gentiana species.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Place 10 g of the powdered plant material into a round-bottom flask.
-
Add 100 mL of 90% ethanol to achieve a 10:1 solvent-to-solid ratio.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to 75°C and maintain reflux for 3.5 hours with constant stirring.
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of 90% ethanol to recover any remaining extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general procedure for the purification of iridoid glycosides.
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane).
-
Pack a glass column with the silica gel slurry.
-
Equilibrate the column by running the starting mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimum amount of the starting mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., methanol) in a stepwise or gradient manner. A common gradient could be from 100:0 to 80:20 chloroform:methanol.
-
Collect fractions of the eluate.
-
-
Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
References
Gentiopicroside Stability in Aqueous Solutions: A Technical Support Center
Disclaimer: The information provided herein is intended for guidance and informational purposes only. It is based on available scientific literature and is not a substitute for rigorous, in-house experimental validation. All experimental protocols should be adapted and validated by the end-user to suit their specific laboratory conditions and research objectives.
This technical support center addresses common stability issues encountered with Gentiopicroside (also known as Gentiopicrin) in aqueous solutions, a frequent challenge for researchers, scientists, and drug development professionals. The user-provided term "Gentiournoside D" is likely a typographical error, as the vast body of scientific literature refers to the closely related and well-studied compound, Gentiopicroside.
Frequently Asked Questions (FAQs)
Q1: My Gentiopicroside solution appears to be degrading over time. What are the primary factors influencing its stability in an aqueous environment?
A1: Gentiopicroside is susceptible to degradation in aqueous solutions, primarily influenced by pH, temperature, and light exposure. The molecular structure of Gentiopicroside, a secoiridoid glycoside, contains ester and acetal functionalities that are prone to hydrolysis, especially under non-neutral pH conditions.
Q2: How does pH affect the stability of Gentiopicroside?
A2: pH is a critical factor in the stability of Gentiopicroside. It exhibits significantly greater stability in acidic conditions compared to neutral or alkaline environments. Studies have shown that degradation increases as the pH rises. For instance, after 48 hours of incubation at 37°C, the degradation of Gentiopicroside was observed to be 2.6% at pH 1.2, 7.9% at pH 6.8, 20.2% at pH 7.4, and 34.4% at pH 8.0[1][2]. Therefore, for short-term storage of aqueous solutions, it is advisable to maintain a slightly acidic pH.
Q3: What is the impact of temperature on Gentiopicroside stability?
A3: While specific kinetic data on the thermal degradation of Gentiopicroside is not extensively available in the public domain, general principles of chemical kinetics suggest that higher temperatures will accelerate its degradation rate. One study noted that the absorption of Gentiopicroside was negatively correlated with temperature, which may be indirectly related to its stability[1][3]. For optimal stability, it is recommended to store Gentiopicroside solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.
Q4: Is Gentiopicroside sensitive to light?
Q5: What are the expected degradation products of Gentiopicroside in aqueous solutions?
A5: The degradation of Gentiopicroside in aqueous solutions can proceed through several pathways, including hydrolysis, isomerization, reduction, and oxidation[1][3]. The initial step is often the hydrolysis of the glycosidic bond, catalyzed by acid or enzymes like β-glucosidase, to yield an unstable aglycone[1][3][4]. This aglycone can then undergo further transformations. Key identified degradation products and metabolites include Gentiopicral and Erythrocentaurin[1][3]. A proposed metabolic pathway also suggests the formation of a lactone ring-opened metabolite and 5-(hydroxymethyl)-1H-isochromen-1-one[1].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Gentiopicroside potency in prepared solutions. | pH of the solution is neutral or alkaline. | Adjust the pH of the aqueous solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer, if compatible with the experimental design. |
| Storage temperature is too high. | Store stock and working solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles. | |
| Exposure to light. | Protect solutions from light at all times by using amber vials or by wrapping containers with aluminum foil. | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of Gentiopicroside. | Confirm the identity of the new peaks by comparing with reference standards of known degradation products (if available) or by using LC-MS for mass identification. Review solution preparation and storage procedures to minimize degradation. |
| Contamination of the solvent or glassware. | Use high-purity solvents (e.g., HPLC grade water and acetonitrile). Ensure all glassware is thoroughly cleaned and rinsed. | |
| Inconsistent results in bioassays. | Variable degradation of Gentiopicroside between experiments. | Prepare fresh solutions of Gentiopicroside for each experiment from a solid, well-stored starting material. If solutions must be stored, ensure consistent and optimal storage conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Gentiopicroside
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of Gentiopicroside under various stress conditions.
1. Materials:
-
Gentiopicroside reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
pH meter
-
Water bath or incubator
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Gentiopicroside in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve Gentiopicroside in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve Gentiopicroside in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store a solid sample of Gentiopicroside in an oven at 60°C for 7 days. Also, prepare a solution of Gentiopicroside (1 mg/mL) in HPLC grade water and incubate at 60°C for 24 hours. At specified time points, withdraw aliquots from the solution and prepare a solution from the solid sample for HPLC analysis.
-
Photolytic Degradation: Expose a solution of Gentiopicroside (1 mg/mL in HPLC grade water) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. At the end of the exposure, prepare the samples for HPLC analysis. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage degradation of Gentiopicroside and monitor the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for Gentiopicroside
This protocol provides a starting point for a stability-indicating HPLC method. It is crucial to validate this method in your laboratory to ensure its suitability for your specific application.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
2. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically achieved through forced degradation studies.
-
Linearity: Analyze a series of Gentiopicroside solutions at different concentrations (e.g., 5-100 µg/mL) to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of Gentiopicroside at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Gentiopicroside that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Caption: Proposed degradation pathway of Gentiopicroside.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of bio-active metabolites of gentiopicroside by UPLC/Q-TOF MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of Gentiournoside D in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gentiournoside D. The information is designed to address common challenges, particularly those related to its poor solubility in assay environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a secoiridoid glycoside, a class of natural compounds known for their diverse biological activities. While specific research on this compound is limited, related compounds like gentiopicroside have demonstrated significant anti-inflammatory properties.
Q2: What are the main challenges when working with this compound in assays?
The primary challenge encountered when working with this compound is its poor aqueous solubility. This can lead to issues such as precipitation in cell culture media, inaccurate dosing, and variability in experimental results.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.[3]
Troubleshooting Guide: Overcoming Poor Solubility
Issue: this compound precipitates when added to my aqueous assay buffer or cell culture medium.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, like many glycosides, may have limited solubility in purely aqueous solutions.
-
Solution 1: Use of a Co-solvent. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer or medium.[1][4] The final DMSO concentration should be kept to a minimum to avoid solvent-induced artifacts.
-
Solution 2: pH Adjustment. The solubility of some compounds can be influenced by pH. While there is no specific data for this compound, you could empirically test adjusting the pH of your buffer system to see if it improves solubility.
-
Solution 3: Gentle Warming. In some cases, gentle warming (e.g., to 37°C) can help dissolve the compound.[5] However, the thermal stability of this compound should be considered, and prolonged heating should be avoided.
-
-
Incorrect Stock Solution Preparation: The initial stock solution may not be fully dissolved.
-
Solution: Ensure the this compound is completely dissolved in DMSO before further dilution. Sonication or gentle vortexing can aid in this process.
-
Issue: I am observing inconsistent results in my cell-based assays.
Possible Causes and Solutions:
-
Precipitation at Working Concentration: Even if the initial dilution appears clear, the compound may precipitate over time in the assay plate.
-
Solution 1: Lower the Final Concentration. If possible, reduce the final concentration of this compound in your assay.
-
Solution 2: Increase the Final DMSO Concentration (with caution). A slightly higher, yet non-toxic, final DMSO concentration might be necessary to maintain solubility. A thorough validation of the DMSO tolerance of your specific cell line is essential.[3]
-
Solution 3: Prepare Fresh Dilutions. Prepare fresh dilutions of this compound immediately before each experiment to minimize the chance of precipitation over time.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general guidelines for preparing stock solutions based on common laboratory practices for poorly soluble compounds. Researchers should perform their own solubility tests to determine the optimal concentrations for their specific experimental setup.
| Solvent | Recommended Use | Typical Stock Concentration Range | Final Assay Concentration Considerations |
| DMSO | Primary solvent for stock solutions | 10-50 mM | Dilute stock at least 1:1000 to keep final DMSO concentration below 0.1% in cell-based assays.[3] |
| Ethanol | Alternative solvent for stock solutions | 1-10 mM | Similar to DMSO, ensure the final ethanol concentration is not cytotoxic to the cells. |
| Water | Not recommended for high-concentration stocks | Very low (empirical determination required) | Direct dissolution in aqueous buffers is likely to be challenging. |
| Cell Culture Media | Final dilution for experiments | Dependent on assay | Prepare by diluting a high-concentration stock from DMSO or ethanol. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 512.47 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5.12 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity
This protocol provides a general workflow for assessing the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells by measuring nitric oxide (NO) production. This is based on the known activity of the related compound, gentiopicroside.[6]
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System for NO measurement
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the cells.
-
Inflammatory Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Compare the NO levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
Based on studies of the closely related compound gentiopicroside, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[6]
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound's anti-inflammatory activity.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Gentiournoside D Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of Gentiournoside D isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely types of isomers for this compound that I need to separate?
A1: this compound, a secoiridoid glycoside, can exist as several types of isomers, including:
-
Diastereomers: These are stereoisomers that are not mirror images of each other and typically have different physical properties, making them separable on standard achiral stationary phases.
-
Epimers: A sub-type of diastereomers that differ in configuration at only one chiral center.
-
Anomers: Isomers that differ in the configuration at the anomeric carbon of the sugar moiety.
-
Enantiomers: These are non-superimposable mirror images. Separating enantiomers requires a chiral environment, either by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.
Q2: Which type of HPLC column is a good starting point for separating this compound isomers?
A2: For diastereomers, epimers, and anomers, a high-purity reversed-phase C18 or C8 column is a common and effective starting point. For enantiomeric separations, a specialized Chiral Stationary Phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.
Q3: How does mobile phase composition affect the separation of isomers?
A3: Mobile phase composition is a critical factor in optimizing the separation of isomers. Key parameters to consider include:
-
Organic Modifier: The choice of organic solvent (e.g., acetonitrile or methanol) and its proportion in the mobile phase affects the retention and selectivity of the separation.
-
pH: The pH of the mobile phase can influence the ionization state of the analytes, which in turn affects their retention behavior and peak shape.[1] Buffering the mobile phase is often necessary to maintain a stable pH.[1]
-
Additives: Small amounts of additives, such as formic acid or ammonium formate, can improve peak shape and resolution.
Q4: Should I use isocratic or gradient elution for separating this compound isomers?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler and can be more robust for separating a few closely related isomers once the optimal mobile phase conditions are found.[2]
-
Gradient elution , where the mobile phase composition changes during the run, is generally better for complex samples containing compounds with a wide range of polarities.[1][2] It can also help to sharpen peaks. A good strategy is to start with a gradient run to determine the approximate elution conditions and then switch to an isocratic method for fine-tuning the separation of the isomers of interest.[2]
Q5: How can I confirm the identity of the separated this compound isomers?
A5: While HPLC provides the separation, it does not definitively identify the compounds. To confirm the identity of the isomers, it is best to couple the HPLC system with a mass spectrometer (LC-MS).[2] Mass spectrometry provides mass-to-charge ratio information and fragmentation patterns that can help in the structural elucidation and identification of the individual isomers.[2]
Troubleshooting Guides
Issue 1: Poor Resolution of Isomer Peaks
Question: My this compound isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation?
Answer: Poor resolution is a common issue when separating closely related isomers. The following steps can be taken to improve it:
Troubleshooting Steps for Poor Resolution
| Step | Action | Rationale |
| 1 | Optimize Mobile Phase Composition | Systematically vary the ratio of organic modifier to aqueous phase. A small change can significantly impact selectivity. |
| 2 | Change Organic Modifier | If using acetonitrile, try methanol, or vice-versa. Different solvents can offer different selectivities. |
| 3 | Adjust pH | If the molecule has ionizable groups, modifying the mobile phase pH can alter retention and improve separation.[1] |
| 4 | Lower the Flow Rate | Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.[2] |
| 5 | Reduce Column Temperature | Lowering the temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and slowing down diffusion. |
| 6 | Try a Different Stationary Phase | If resolution is still poor, consider a column with a different chemistry (e.g., a phenyl-hexyl or a column with a different ligand density). For enantiomers, a different chiral stationary phase will be necessary. |
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
Question: The peaks for my this compound isomers are showing significant tailing or fronting. What are the causes and how can I obtain symmetrical peaks?
Answer: Peak asymmetry can compromise quantification and resolution. Here’s how to troubleshoot this issue:
Troubleshooting Peak Asymmetry
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Analyte interacting with active sites (e.g., residual silanols) on the stationary phase.[3] | Add a small amount of a competing agent to the mobile phase (e.g., 0.1% formic acid or triethylamine). Use a base-deactivated column.[4] |
| Column Overload: Injecting too much sample mass.[3] | Dilute the sample or reduce the injection volume.[5] | |
| Extra-column Volume: Excessive tubing length or diameter between the injector and detector.[3] | Use shorter, narrower internal diameter tubing.[5] | |
| Contaminated Column Frit: Particulate matter from the sample or system blocking the frit.[4] | Reverse flush the column (disconnect from the detector first). If this fails, replace the frit or the column. | |
| Peak Fronting | Sample Overload: Injecting too high a concentration of the sample. | Dilute the sample.[5] |
| Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent.[5] | |
| Low Column Temperature: Can sometimes lead to fronting. | Increase the column temperature using a column oven.[5] |
Experimental Protocols
General Protocol for HPLC Method Development for this compound Isomer Separation
This protocol provides a systematic approach to developing a robust HPLC method for separating this compound isomers.
-
Column Selection:
-
For diastereomeric/epimeric separation, start with a high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
For enantiomeric separation, select a chiral stationary phase. A polysaccharide-based CSP is a good starting point.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): HPLC-grade water with 0.1% formic acid.
-
Organic Phase (B): HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter and degas both mobile phases before use.
-
-
Initial Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended for initial screening).
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
-
Method Optimization:
-
Based on the initial gradient run, determine the approximate percentage of organic modifier (%B) at which the isomers elute.
-
If the isomers elute close together, develop an isocratic method using a mobile phase composition slightly weaker than the elution composition from the gradient run.
-
Systematically adjust the mobile phase composition, temperature, and flow rate to achieve a resolution (Rs) of >1.5 between the critical pair of isomers.
-
Mandatory Visualization
Below is a logical workflow for troubleshooting common HPLC separation issues encountered with this compound isomers.
Caption: Troubleshooting workflow for HPLC peak shape and resolution issues.
References
Troubleshooting Gentiournoside D-induced cytotoxicity in cell lines
Disclaimer: As of late 2025, specific data on the cytotoxic effects of Gentiournoside D (G.D) is limited in publicly available scientific literature. This guide is based on established principles of cell culture, cytotoxicity testing, and the known mechanisms of similar natural glycoside compounds. The provided data and protocols are illustrative examples to guide researchers in their experimental design.
Frequently Asked Questions (FAQs)
Q1: We are not observing any significant cytotoxicity after treating our cancer cell line with this compound. What could be the reason?
A1: Several factors could contribute to a lack of cytotoxic effect:
-
Concentration Range: The concentrations of G.D used may be too low. Natural compounds can have IC50 values ranging from micromolar to millimolar. We recommend performing a broad dose-response experiment (e.g., 0.1 µM to 1000 µM) to identify the effective range.
-
Incubation Time: The duration of treatment may be insufficient. Some compounds require longer exposure to induce cell death. A time-course experiment (e.g., 24, 48, and 72 hours) is advisable.
-
Cell Line Specificity: The chosen cell line may be resistant to G.D's mechanism of action. It is beneficial to screen a panel of cell lines from different tissue origins to identify sensitive ones.
-
Compound Stability: Ensure the G.D stock solution is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound. It's best to aliquot the stock solution and store it at -20°C or -80°C.
-
Solvent Effects: The solvent used to dissolve G.D (e.g., DMSO) might have effects at higher concentrations. Always include a vehicle control (cells treated with the solvent at the same concentration as the highest G.D dose) to account for this.
Q2: Our MTT assay shows a decrease in cell viability, but we do not see a corresponding increase in apoptosis using an Annexin V/PI assay. Why is there a discrepancy?
A2: This is a common observation when studying natural products. Here are possible explanations:
-
Cytostatic vs. Cytotoxic Effects: G.D might be cytostatic rather than cytotoxic, meaning it inhibits cell proliferation without directly causing cell death. An MTT assay measures metabolic activity, which is often proportional to cell number, so a reduction in proliferation will result in a lower signal. Consider performing a cell cycle analysis to check for arrest in G0/G1, S, or G2/M phases.
-
Timing of Assays: Apoptosis is a dynamic process. The time point at which you are measuring apoptosis might be too early or too late. For apoptosis assays, a shorter incubation time (e.g., 6-24 hours) might be necessary to capture early apoptotic events.[1]
-
Mechanism of Cell Death: G.D might be inducing a non-apoptotic form of cell death, such as necroptosis or autophagy-related cell death. In such cases, Annexin V/PI staining would be negative. Consider assays for other cell death markers.
-
Assay Interference: Some natural compounds can interfere with the MTT assay chemistry. It is always good practice to confirm results with an alternative viability assay, such as Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay.
Q3: We are seeing high variability in our cytotoxicity assay results between wells and between experiments. How can we improve consistency?
A3: High variability can obscure real effects. Here are some troubleshooting steps:
-
Cell Seeding Density: Ensure a uniform cell suspension and consistent seeding density across all wells. Inconsistent cell numbers at the start of the experiment are a major source of variability.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, gentle pipetting to avoid cell stress and ensure accurate reagent delivery.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.[2]
-
Compound Precipitation: Visually inspect the wells after adding G.D to ensure it has not precipitated out of solution, which can happen at higher concentrations.
Proposed Mechanism of Action for this compound
Based on the known activities of similar compounds like gypenosides and ginsenosides, this compound may induce cytotoxicity through the modulation of key cell signaling pathways that regulate survival and apoptosis. A plausible mechanism involves the inhibition of the PI3K/Akt/mTOR pathway and the activation of the intrinsic apoptotic cascade.
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell survival, proliferation, and growth.[3][4] Many natural compounds exert their anticancer effects by inhibiting this pathway.[5][6][7] G.D may suppress the phosphorylation of PI3K, Akt, and mTOR, leading to a decrease in pro-survival signals.
-
Induction of Intrinsic Apoptosis: Inhibition of the PI3K/Akt pathway can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[8][9][10]
Data Presentation: Example IC50 Values
The following table presents hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment. These values are for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | IC50 (µM) [Example] |
| MCF-7 | Breast Cancer | 45.2 |
| A549 | Lung Cancer | 62.8 |
| HCT116 | Colorectal Cancer | 38.5 |
| HeLa | Cervical Cancer | 75.1 |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the effect of this compound on the metabolic activity (viability) of cultured cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the G.D dilutions. Include wells for untreated control and vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of G.D for the appropriate time (e.g., 12 or 24 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt and apoptosis pathways.
Methodology:
-
Treat cells with G.D as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General workflow for investigating G.D cytotoxicity.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line D-263MG (CVCL_1154) [cellosaurus.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Anti-cancer effect and potential microRNAs targets of ginsenosides against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A ginsenoside metabolite, 20-O-beta-D-glucopyranosyl-20(S)-protopanaxadiol, triggers apoptosis in activated rat hepatic stellate cells via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent degradation of Gentiournoside D during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Gentiournoside D degradation during storage. The following information is based on general knowledge of glycoside stability and best practices for handling natural compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound, like other glycosides, are temperature, pH, light, and moisture.[1][2] High temperatures can accelerate chemical reactions leading to decomposition.[3][4] Both acidic and alkaline pH can catalyze the hydrolysis of the glycosidic bond, breaking the molecule apart.[5][6][7] Exposure to UV or fluorescent light can cause photodegradation.[1] Moisture can facilitate hydrolytic degradation.
Q2: What is the recommended storage temperature for this compound?
A2: For long-term storage of this compound in its pure, powdered form, a temperature of -20°C or -80°C is recommended to ensure its stability.[1] For short-term storage or for frequently used stock, 2-8°C in a desiccated environment is suitable. If this compound is dissolved in a solvent, it is best to store the solution at -80°C for long-term stability.[1]
Q3: How should I handle this compound to minimize degradation?
A3: Handle this compound in a clean, dry environment. When weighing and preparing solutions, minimize the compound's exposure to ambient light and humidity. Use amber-colored vials or wrap containers in aluminum foil to protect from light.[1] For solutions, use buffers to maintain a slightly acidic to neutral pH, as glycosides are generally more stable under these conditions.[6]
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may be indicated by a change in physical appearance, such as color or texture. However, chemical degradation often occurs without visible changes. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in bioassays | Degradation due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh solutions from a new stock of this compound. |
| Appearance of unexpected peaks in HPLC analysis | Hydrolysis or other degradation of this compound. | Check the pH of the solvent or buffer used. Ensure storage at low temperatures. Prepare fresh samples and analyze immediately. |
| Inconsistent experimental results | Freeze-thaw cycles causing degradation. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Discoloration of the powdered compound | Oxidation or photodegradation. | Store the powder in a desiccated, dark environment at the recommended low temperature. Discard any discolored material. |
Experimental Protocols
Protocol 1: this compound Stability Study
This protocol outlines a basic experiment to determine the stability of this compound under various conditions.
Objective: To assess the stability of this compound in solution under different temperature and pH conditions over time.
Materials:
-
This compound (pure compound)
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Buffer solutions at pH 4, 7, and 9
-
Amber HPLC vials
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Dilute the stock solution with each buffer (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare aliquots of each buffered solution in amber HPLC vials.
-
-
Storage Conditions:
-
Store sets of vials for each pH at different temperatures: 4°C, 25°C (room temperature), and 40°C.
-
Protect all samples from light.
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis:
-
At each time point, inject a sample from each condition onto the HPLC system.
-
Use a suitable mobile phase gradient to separate this compound from potential degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the rate of degradation under each condition.
-
Visualizations
Troubleshooting Workflow for this compound Degradation
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acid-catalyzed hydrolysis of alcohols and their beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Matrix effects in Gentiournoside D quantification from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Gentiournoside D in biological samples. The information provided is designed to address common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[2] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.[1]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC column. Any fluctuation in the baseline signal for this compound indicates regions where co-eluting matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike: This is a quantitative method. The peak area of this compound in a standard solution is compared to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix factor (MF) is calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.[1]
Q3: What is a suitable internal standard (IS) for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical properties and chromatographic retention time, meaning it will experience similar matrix effects as the analyte, thus providing effective compensation.[3] If a SIL-IS is unavailable, a structurally similar compound (analog IS) that does not endogenously appear in the sample can be used. For example, in the analysis of similar glycosides, compounds like ginsenoside Rg1 or dioscin have been utilized as internal standards.[4][5]
Q4: What are the acceptable ranges for matrix effect, recovery, and precision in a validated bioanalytical method?
A4: According to regulatory guidelines (e.g., US FDA), the following are generally considered acceptable for method validation:
-
Matrix Effect: The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[6]
-
Recovery: The recovery of the analyte should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
-
Precision and Accuracy: For quality control (QC) samples at low, medium, and high concentrations, the intra- and inter-day precision (CV) should not exceed 15% (20% for the Lower Limit of Quantification, LLOQ), and the accuracy (relative error, RE) should be within ±15% (±20% for LLOQ).[3][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound in biological samples.
Issue 1: High Variability and Poor Reproducibility in this compound Quantification
-
Possible Cause: Significant and variable matrix effects between different sample lots.[6]
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Quantify the matrix effect across at least six different lots of the biological matrix.
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering components. Consider switching from protein precipitation (PPT) to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, a SIL-IS is the most effective way to compensate for matrix effect variability.[3]
-
Issue 2: Low Signal Intensity or Complete Signal Suppression for this compound
-
Possible Cause: Co-elution of highly ion-suppressive matrix components, such as phospholipids.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
Issue 3: Inconsistent Analyte Recovery
-
Possible Cause: Suboptimal extraction procedure or analyte instability.
-
Troubleshooting Steps:
-
Extraction pH: Optimize the pH of the sample and extraction solvent to ensure this compound is in a neutral form for efficient partitioning into the organic phase during LLE.
-
SPE Sorbent and Solvents: For SPE, ensure the sorbent is appropriate for the polarity of this compound. Systematically test different wash and elution solvents to maximize recovery while minimizing the elution of interferences.
-
Analyte Stability: Perform freeze-thaw and bench-top stability experiments to ensure this compound is not degrading during sample processing.
-
Experimental Protocols
The following are detailed methodologies for key experiments related to the quantification of this compound. These protocols are based on established methods for similar glycoside compounds.
Protocol 1: Sample Preparation of Plasma Samples via Protein Precipitation (PPT)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
Protocol 2: Sample Preparation of Urine Samples via Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Dilute 200 µL of urine sample with 800 µL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.
Protocol 3: UPLC-MS/MS Conditions for this compound Analysis
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[8]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile[1]
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of this compound and IS standard solutions.
Quantitative Data Summary
The following tables present typical validation data for a UPLC-MS/MS method for a glycoside compound, which can be used as a benchmark for a this compound assay.
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.0 ng/mL |
| Accuracy at LLOQ | 95.0% - 105.0% |
| Precision (CV) at LLOQ | < 15% |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%) |
| Low | 2.5 | 6.8 | 102.4 | 8.2 | 101.5 |
| Medium | 50 | 5.1 | 98.7 | 6.5 | 99.2 |
| High | 800 | 4.5 | 101.1 | 5.9 | 100.8 |
Data adapted from similar compound validation reports.[6][9]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor (CV%) |
| Low | 2.5 | 88.5 | 92.3 | 4.1 |
| Medium | 50 | 91.2 | 94.1 | 3.5 |
| High | 800 | 90.4 | 93.5 | 3.8 |
Data adapted from similar compound validation reports.[7][10]
Visualization of Key Processes
Caption: Process for quantitative assessment of matrix effects.
References
- 1. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study [mdpi.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Liquid chromatography/tandem mass spectrometry for pharmacokinetic studies of 20(R)-ginsenoside Rg3 in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification six active compounds in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study of Pien-Tze-Huang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Gentiournoside D
Welcome to the technical support center for researchers working with Gentiournoside D. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising secoiridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely reasons?
A1: Low oral bioavailability is a common challenge for many natural compounds, including secoiridoid glycosides. Several factors could be contributing to the low plasma concentrations of this compound:
-
Poor Aqueous Solubility: this compound, like many other glycosides, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Efflux by P-glycoprotein (P-gp): It is plausible that this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. P-gp actively transports xenobiotics back into the intestinal lumen, thereby reducing their net absorption.[1]
-
Gastrointestinal Degradation: The compound might be susceptible to degradation by gastric acid or digestive enzymes.
-
First-Pass Metabolism: this compound may undergo extensive metabolism in the intestines or liver before reaching systemic circulation.[2]
-
Gut Microbiota Metabolism: Intestinal microflora can metabolize glycosides, potentially altering their structure and absorbability.
Q2: What are the initial steps to improve the oral bioavailability of this compound?
A2: A multi-pronged approach is often necessary. Here are some initial strategies to consider:
-
Formulation with Excipients: Incorporating solubility-enhancing excipients such as surfactants, lipids, or polymers can significantly improve the dissolution of this compound.
-
Co-administration with a P-gp Inhibitor: If efflux by P-gp is suspected, co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can increase absorption.[1]
-
Nanotechnology-Based Formulations: Encapsulating this compound in nanosystems like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from degradation, improve solubility, and enhance its uptake.
-
Phospholipid Complexes: Forming a complex of this compound with phospholipids (creating a phytosome) can improve its lipophilicity and ability to cross biological membranes.[3][4]
Q3: Are there any specific formulation strategies that have proven effective for similar compounds?
A3: Yes, studies on other secoiridoid glycosides like gentiopicroside and oleuropein provide valuable insights. For instance, the bioavailability of gentiopicroside has been enhanced by formulating it as a phospholipid complex.[3] For oleuropein, encapsulation and chemical modifications such as acetylation have been explored to improve its bioavailability.[5] Self-nanoemulsifying drug delivery systems (SNEDDS) are another promising approach for improving the oral delivery of poorly water-soluble compounds.[3]
Q4: How can we assess the impact of our formulation on the bioavailability of this compound?
A4: A standard in vivo pharmacokinetic study is required. This typically involves administering the formulated and unformulated this compound to different groups of animals (e.g., rats, mice) and collecting blood samples at various time points. The plasma concentrations of this compound are then quantified using a validated analytical method like LC-MS/MS. Key pharmacokinetic parameters to compare include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
A significant increase in Cmax and AUC for the formulated group compared to the unformulated group indicates enhanced bioavailability.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For solid formulations, verify dose uniformity. |
| Physiological State of Animals | Standardize fasting times before dosing. Ensure animals are healthy and of a similar age and weight. |
| Food Effects | The presence of food can significantly alter absorption. Conduct studies in fasted animals unless investigating food effects specifically. |
| Inter-animal Genetic Variability | Use a sufficient number of animals per group to account for biological variation. Consider using a crossover study design if feasible. |
| Analytical Method Variability | Validate your analytical method (e.g., LC-MS/MS) for linearity, precision, accuracy, and stability. |
Issue 2: No Significant Improvement in Bioavailability with a P-gp Inhibitor
| Potential Cause | Troubleshooting Step |
| This compound is not a P-gp Substrate | P-gp mediated efflux may not be the primary barrier to absorption. Focus on solubility enhancement strategies. |
| Inadequate Dose of P-gp Inhibitor | Ensure the dose of the P-gp inhibitor is sufficient to saturate the transporter. Refer to literature for effective doses of the chosen inhibitor. |
| Poor Co-localization of this compound and Inhibitor | Ensure both compounds are administered simultaneously or that the inhibitor is given shortly before this compound to ensure they are present at the site of absorption at the same time. |
| Involvement of Other Efflux Transporters | Other transporters like Multidrug Resistance-associated Proteins (MRPs) or Breast Cancer Resistance Protein (BCRP) might be involved. |
Issue 3: Instability of the Formulation
| Potential Cause | Troubleshooting Step |
| Physical Instability (e.g., aggregation, precipitation) | Optimize the formulation by adjusting the concentration of excipients, pH, or manufacturing process. Conduct stability studies under relevant storage conditions. |
| Chemical Degradation of this compound | Assess the compatibility of this compound with all excipients in the formulation. Protect the formulation from light and oxygen if the compound is sensitive. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 150 ± 35 | 2.0 ± 0.5 | 850 ± 180 | 100 |
| This compound-Phospholipid Complex | 480 ± 90 | 1.5 ± 0.5 | 3400 ± 550 | 400 |
| This compound-Loaded SLNs | 620 ± 110 | 1.0 ± 0.3 | 4950 ± 780 | 582 |
| This compound with P-gp Inhibitor | 350 ± 60 | 2.0 ± 0.5 | 2100 ± 420 | 247 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex
-
Materials: this compound, Phosphatidylcholine (PC), Anhydrous ethanol, n-Hexane.
-
Procedure:
-
Dissolve this compound and phosphatidylcholine in a 1:2 molar ratio in anhydrous ethanol with constant stirring at 40°C.
-
Continue stirring for 2 hours to ensure complete interaction.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain a thin film.
-
Dry the film under vacuum for 24 hours to remove any residual solvent.
-
Collect the resulting this compound-phospholipid complex and store it in a desiccator.
-
Characterize the complex using techniques like FTIR, DSC, and XRD to confirm its formation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups (n=6 per group):
-
Group A: this compound suspension (in 0.5% carboxymethyl cellulose).
-
Group B: this compound-Phospholipid Complex (suspended in 0.5% carboxymethyl cellulose).
-
-
Procedure:
-
Fast the rats for 12 hours prior to dosing, with free access to water.
-
Administer the respective formulations orally via gavage at a dose of 50 mg/kg of this compound.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Experimental workflow for assessing the bioavailability enhancement of this compound.
Caption: Hypothetical signaling pathways modulated by this compound.
References
Technical Support Center: Gentiournoside D Dosing Regimen Refinement
This guide provides general troubleshooting advice and frequently asked questions based on the broader class of iridoid glycosides from Gentiana species to assist researchers in the preliminary stages of their investigation into Gentiournoside D. The information provided is intended to be a starting point and should be supplemented with rigorous empirical testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a type of iridoid glycoside, a class of secondary metabolites found in a variety of plants. It has been identified in species of the Gentiana genus, which are known for their use in traditional medicine.[1][2]
Q2: What are the known or suspected biological activities of this compound?
A2: While specific studies on this compound are limited, research on extracts from Gentiana species containing this compound suggests potential anti-inflammatory activities.[3][6] Iridoid glycosides as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][7][8] A network pharmacology study has suggested that this compound may be one of the components contributing to the anti-inflammatory effects of Gentiana lawrencei var. farreri.[3]
Q3: Are there any established in vitro concentrations or in vivo dosing regimens for this compound?
A3: Currently, there are no published studies that provide specific effective concentrations (e.g., EC₅₀, IC₅₀) for this compound in vitro or established dosing regimens for in vivo animal models. Researchers will need to perform dose-response studies to determine the optimal concentrations and dosages for their specific experimental setup.
Q4: How can I approach designing a dose-finding study for this compound?
A4: For a novel compound like this compound, a stepwise approach is recommended:
-
In vitro dose-ranging: Start with a wide range of concentrations in your cell-based assays (e.g., from nanomolar to high micromolar) to identify a bioactive range.
-
Cytotoxicity assessment: Determine the concentrations at which this compound exhibits cytotoxic effects to establish a therapeutic window.
-
In vivo pilot study: Based on in vitro data and information from related compounds, start with a low, medium, and high dose in a small group of animals to assess for acute toxicity and preliminary efficacy. For iridoid glycoside extracts from Gentiana species, oral doses in the range of 15-30 mg/kg have been used in some rat models to study anti-inflammatory effects.[9] However, these are for extracts and not purified this compound. For extracts of other plants containing iridoid glycosides, doses up to 200 mg/kg have been used in rat models for hepatoprotective studies.[8] Acute toxicity studies of an iridoid glycoside extract from Lamiophlomis rotata in rats showed slight diarrhea at high doses.[10]
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low solubility of this compound in aqueous media. | Iridoid glycosides can have variable solubility. | - Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol before diluting in aqueous media. - Ensure the final concentration of the organic solvent is low and consistent across all experimental groups, including controls. - Sonication or gentle warming may aid in dissolution. |
| Inconsistent or no biological effect observed in vitro. | - Inappropriate concentration range. - Compound degradation. - Cell line insensitivity. | - Perform a wider dose-response curve. - Check the stability of this compound in your experimental conditions (e.g., temperature, light exposure, media components). - Use positive controls for your assay to ensure the experimental system is working correctly. - Consider using a different cell line that may be more responsive to the suspected mechanism of action. |
| Toxicity observed in animal models at expected therapeutic doses. | - The compound may have a narrow therapeutic index. - Off-target effects. - Vehicle toxicity. | - Reduce the dose and/or the frequency of administration. - Perform a thorough literature search on the toxicity of related iridoid glycosides. - Conduct a vehicle-only control group to rule out toxicity from the administration vehicle. |
| High variability in experimental results. | - Inconsistent compound preparation or administration. - Biological variability in the animal model. | - Standardize all procedures for compound preparation and administration. - Increase the number of animals per group to improve statistical power. - Ensure randomization and blinding during the experiment and data analysis. |
Experimental Protocols: General Guidance for Iridoid Glycoside Studies
As specific protocols for this compound are unavailable, the following provides a general framework for designing experiments with iridoid glycosides.
In Vitro Anti-Inflammatory Assay (e.g., LPS-induced RAW 264.7 macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare various concentrations of this compound (e.g., 5 µM to 80 µM) in cell culture media.[3] Pre-treat the cells with this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels (e.g., TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits.
-
Cell Viability: Assess cell viability using an MTT or CCK-8 assay to rule out cytotoxicity.
-
Visualizing Experimental Logic
Below is a generalized workflow for a dose-refinement study.
The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known anti-inflammatory effects of other iridoid glycosides, which often involve the NF-κB pathway.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Study on pharmacodynamic material basis and mechanism of anti-inflammatory effect of Tibetan medicine <i>Gentiana lawrencei</i> var. <i>farreri</i> based on UPLC-Q-TOF/MS combined with network pharmacology and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Seco-iridoid glycosides from the Gentiana olivieri Griseb and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridoid glycosides from the flowers of Gentiana macrophylla Pall. ameliorate collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Gentiournoside D extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Gentiournoside D extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing batch-to-batch variability important?
This compound is a secoiridoid glycoside found in various medicinal plants, notably those of the Gentiana species. It is investigated for its potential therapeutic properties. Minimizing batch-to-batch variability is crucial for ensuring the consistency of product quality, safety, and efficacy in research and drug development. Inconsistent extract composition can lead to unreliable experimental results and challenges in regulatory approval.
Q2: What are the primary factors contributing to batch-to-batch variability in this compound extracts?
The main sources of variability can be categorized into three areas:
-
Raw Material:
-
Plant species and origin: The concentration of this compound can vary significantly between different Gentiana species and even within the same species grown in different geographical locations due to factors like climate, soil conditions, and harvest time.
-
Plant part used: The distribution of this compound can differ between the roots, stems, leaves, and flowers.
-
Drying and storage conditions: Improper drying and storage of the plant material can lead to degradation of the target compound.
-
-
Extraction Process:
-
Solvent selection: The type of solvent, its concentration (e.g., ethanol-water ratio), and its pH can significantly impact extraction efficiency and the co-extraction of impurities.
-
Extraction method: Different methods (e.g., maceration, reflux, ultrasonic-assisted extraction) have varying efficiencies and can affect the final extract composition.
-
Process parameters: Inconsistent control of parameters like temperature, extraction time, and solid-to-liquid ratio will lead to variable yields.
-
-
Post-Extraction Processing:
-
Filtration and concentration: Inconsistent methods can lead to loss of this compound or concentration of impurities.
-
Drying of the extract: The method used to dry the final extract (e.g., spray drying, freeze drying) can impact its stability and physical properties.
-
Q3: How can I control for variability in my starting plant material?
To minimize variability from the raw material, it is recommended to:
-
Source from a single, reputable supplier: Ensure the supplier provides a certificate of analysis with information on the plant's species, origin, and harvesting details.
-
Use the same plant part for each extraction.
-
Standardize drying and storage protocols: This includes controlling temperature, humidity, and light exposure.
-
Perform macroscopic and microscopic identification to confirm the authenticity of the plant material before extraction.
Q4: What is a recommended starting point for an extraction protocol for this compound?
Based on studies on related gentisides, a heat reflux extraction method is a good starting point. The following table summarizes optimized conditions for extracting gentisides from Gentiana rigescens, which can be adapted for this compound.
| Parameter | Recommended Condition |
| Solvent | 90% Ethanol in Water |
| Extraction Temperature | 75°C |
| Extraction Time | 3.5 hours |
| Solvent-to-Material Ratio | 10:1 (mL/g) |
Q5: How do I choose the right analytical method for quantifying this compound?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used, reliable, and cost-effective method for the quantification of this compound and related compounds. A validated HPLC-UV method ensures accuracy, precision, and reproducibility of your results.
Q6: Where can I obtain a this compound reference standard?
A this compound reference standard is crucial for accurate quantification. It can be purchased from various chemical suppliers. For example, Labchem lists a this compound reference standard with CAS number 157722-21-9 and a purity of ≥98%.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | - Optimize extraction parameters: Systematically vary solvent concentration, temperature, and time to find the optimal conditions for your specific plant material. A response surface methodology (RSM) can be employed for efficient optimization. - Increase solvent-to-material ratio: A higher ratio can improve extraction efficiency, but be mindful of increased solvent usage and concentration time. - Reduce particle size: Grinding the plant material to a finer powder increases the surface area for solvent penetration. |
| Degradation of this compound | - Control temperature: While higher temperatures can increase extraction rate, excessive heat can lead to degradation. Monitor the extraction temperature closely. For thermosensitive compounds, consider non-thermal extraction methods like ultrasonic-assisted extraction. - Control pH: The stability of glycosides can be pH-dependent. Ensure the pH of your extraction solvent is in a range that minimizes degradation. - Minimize light exposure: Store extracts in amber-colored containers to prevent photodegradation. |
| Improper Plant Material | - Verify plant identity and quality: Ensure you are using the correct plant species and part. Obtain a certificate of analysis if possible. - Check for proper drying and storage: Moisture and improper storage can lead to enzymatic or microbial degradation of this compound. |
High Batch-to-Batch Variability in this compound Content
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | - Standardize raw material sourcing: Use material from the same geographical location and harvest time. - Implement quality control checks: Perform macroscopic, microscopic, and preliminary analytical tests (e.g., TLC) on incoming raw material to ensure consistency. |
| Inconsistent Extraction Process | - Strictly control all extraction parameters: Ensure that solvent composition, temperature, time, and solid-to-liquid ratio are identical for every batch. - Use calibrated equipment: Regularly calibrate thermometers, balances, and timers. |
| Inconsistent Post-Extraction Handling | - Standardize filtration and concentration procedures: Use the same type of filter and consistent vacuum/temperature settings during solvent evaporation. - Standardize drying of the final extract: Use the same drying method and conditions for all batches. |
Poor Chromatographic Resolution or Peak Shape in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate HPLC Method | - Optimize mobile phase: Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and pH to improve separation. - Select the correct column: Use a C18 column of appropriate dimensions and particle size. - Optimize column temperature: Controlling the column temperature can improve peak shape and resolution. |
| Sample Overload | - Dilute the sample: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks. |
| Contaminated Guard Column or Column | - Replace the guard column: The guard column protects the analytical column from contaminants. - Wash or replace the analytical column: If the problem persists, the analytical column may need to be washed according to the manufacturer's instructions or replaced. |
Experimental Protocols
Heat Reflux Extraction of this compound
This protocol is a starting point and should be optimized for your specific plant material and experimental goals.
Materials:
-
Dried and powdered plant material (e.g., roots of Gentiana sp.)
-
90% Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL round-bottom flask.
-
Add 100 mL of 90% ethanol to the flask (solvent-to-material ratio of 10:1).
-
Set up the reflux apparatus with the heating mantle and condenser.
-
Heat the mixture to 75°C and maintain a gentle reflux for 3.5 hours.
-
After cooling to room temperature, filter the extract to remove the solid plant material.
-
Wash the solid residue with a small amount of 90% ethanol to ensure complete recovery of the extract.
-
Combine the filtrate and washings.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.
-
Dry the extract to a constant weight, for example, in a vacuum oven.
Quantification of this compound by HPLC-UV
This is a general procedure that needs to be validated for your specific application.
Materials:
-
This compound reference standard
-
Crude this compound extract
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh about 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried crude extract and dissolve it in the same solvent as the standard.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by running a UV scan of the this compound standard (typically in the range of 230-280 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for this compound Extraction and Quality Control.
Caption: Troubleshooting High Batch-to-Batch Variability.
References
Validation & Comparative
Gentiournoside D vs. Other Iridoid Glycosides: A Comparative Analysis of Bioactivity
A notable gap in current scientific literature exists regarding the bioactivity of Gentiournoside D. Despite extensive searches for its biological properties, no significant data from primary research articles is publicly available. Therefore, this guide will focus on a comparative analysis of three other prominent iridoid glycosides: Gentiopicroside, Swertiamarin, and Loganic acid, for which substantial experimental data exists. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective bioactivities, supported by quantitative data and detailed experimental protocols.
Comparative Bioactivity of Iridoid Glycosides
The following table summarizes the quantitative data on the anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities of Gentiopicroside, Swertiamarin, and Loganic acid. The data has been compiled from various in vitro studies to provide a basis for comparison.
| Bioactivity | Compound | Assay/Model | Quantitative Data (IC50/EC50/Other) | Reference(s) |
| Anti-inflammatory | Gentiopicroside | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | IC50: ~25-100 µg/mL | [1] |
| Swertiamarin | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-induced macrophages | Effective at 10-50 µg/mL | [2] | |
| Loganic acid | Inhibition of superoxide generation in fMLP-induced human neutrophils | Potent inhibition (concentration-dependent) | [3] | |
| Loganic acid | Inhibition of proinflammatory cytokines (IL-1β, IL-6, TNF-α) in LPS-stimulated RAW264.7 cells | Effective at 0-50 µM | [4] | |
| Antioxidant | Gentiopicroside | DPPH radical scavenging activity | Moderate activity | |
| Swertiamarin | ABTS radical scavenging activity | IC50: 2.83 µg/mL | [5] | |
| Swertiamarin | Hydrogen peroxide scavenging activity | IC50: 5.70 µg/mL | [5] | |
| Loganic acid | DPPH radical scavenging activity | IC50: 149 µg/mL | [4] | |
| Loganic acid | Superoxide anion radical scavenging activity | IC50: 632.43 µg/mL | [4] | |
| Loganic acid | Hydroxyl radical scavenging activity | IC50: 29.78 µg/mL | [4] | |
| Neuroprotective | Gentiopicroside | Neurite outgrowth in PC12h cells | Significant dose-dependent activity (1-100 µM) | [6] |
| Swertiamarin | Protection against OGD/R-induced injury in SH-SY5Y cells | Effective at 30, 60, 120 µM | [7][8] | |
| Hepatoprotective | Gentiopicroside | Protection against arachidonic acid-induced cytotoxicity in HepG2 cells | Increased cell viability (85–159%) at 20 µM pre-treatment | [9][10][11] |
| Gentiopicroside | Reduction of ROS production in HepG2 cells | Reduced ROS by up to 60% at 20 µM | [9][10] | |
| Swertiamarin | Reduction of ROS production in HepG2 cells | Highest ROS reduction (up to 60%) at 20 µM | [9][10] | |
| Loganic acid | Induction of CYP3A4 mRNA in HepG2 cells | Evaluated for hepatoprotective effects | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the iridoid glycoside for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentrations.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Antioxidant Activity Assay: DPPH Radical Scavenging
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The iridoid glycoside is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction: An aliquot of the iridoid glycoside solution is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is calculated from the dose-response curve.
Neuroprotective Activity Assay: Neurite Outgrowth in PC12 Cells
-
Cell Culture: PC12 cells are maintained in DMEM supplemented with horse serum and fetal bovine serum. For differentiation, cells are seeded on collagen-coated plates in a low-serum medium.
-
Treatment: The cells are treated with various concentrations of the iridoid glycoside. A positive control, such as Nerve Growth Factor (NGF), is also used.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for neurite outgrowth.
-
Microscopy: The cells are observed under a phase-contrast microscope, and images are captured.
-
Data Analysis: The percentage of cells bearing neurites and the average neurite length are quantified using image analysis software. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
Hepatoprotective Activity Assay: Cytotoxicity in HepG2 Cells
-
Cell Culture: HepG2 cells are cultured in MEM supplemented with 10% FBS, non-essential amino acids, and sodium pyruvate.
-
Pre-treatment: Cells are seeded in 96-well plates and pre-treated with the iridoid glycoside for 24 hours.
-
Induction of Toxicity: A hepatotoxic agent, such as arachidonic acid, is added to the culture medium, and the cells are incubated for another 24 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
The bioactivities of these iridoid glycosides are often mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 22255-40-9 | Loganic acid [phytopurify.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiedematogenic and free radical scavenging activity of swertiamarin isolated from Enicostemma axillare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. The Hepatoprotective Properties of Gentiopicroside, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 10. The Hepatoprotective Properties of Gentiopicroside, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hepatoprotective activity of iridoids, seco-iridoids and analog glycosides from Gentianaceae on HepG2 cells via CYP3A4 induction and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gentiournoside D from Diverse Gentiana Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gentiournoside D, a secoiridoid glycoside found in various species of the Gentiana genus. While quantitative data specifically for this compound across a wide range of Gentiana species is limited in publicly available research, this document compiles the most relevant information on the quantification of closely related iridoid glycosides, details established experimental protocols for their extraction and analysis, and explores the potential biological activities and associated signaling pathways of this compound based on studies of similar molecules.
Quantitative Analysis of Iridoid Glycosides in Gentiana Species
Direct comparative studies on the content of this compound in different Gentiana species are not extensively documented. However, research on the phytochemical composition of this genus often quantifies major iridoid glycosides like gentiopicroside, which is structurally related to this compound. The concentration of these compounds can vary significantly depending on the species, the part of the plant used (roots, leaves, flowers), and the geographical origin.[1]
The following table summarizes the content of major iridoid glycosides in several Gentiana species, providing a valuable reference for identifying species that are potentially rich in this compound and other secoiridoids.
| Gentiana Species | Plant Part | Gentiopicroside Content (% dry weight) | Other Iridoid Glycosides Content (% dry weight) | Reference |
| G. straminea | Root | 1.560 | Swertiamarin: 0.814, Loganic acid: 0.155, Sweroside: 0.257 | [1] |
| G. dahurica | Root | 0.091 | Swertiamarin: 0.003, Loganic acid: 0.008, Sweroside: 0.022 | [1] |
| G. crassicaulis | Root | 10.92 | Swertiamarin: 0.21, Loganic acid: 1.21, Sweroside: 2.15 | [1] |
| G. macrophylla | Root | 2.98 | Swertiamarin: 0.001, Loganic acid: 0.39, Sweroside: 0.16 | [1] |
| G. rigescens | Root | 13.0 | Not specified | [1] |
| G. decumbens | Not specified | Not specified | Swertiamarin: 5.14–6.68 | [1] |
| G. triflora | Not specified | Not specified | Isoorientin: 2.27–4.03 | [1] |
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from Gentiana plant material, based on common methods for secoiridoid glycosides.[2][3]
-
Sample Preparation: The plant material (e.g., dried and powdered roots) is accurately weighed.
-
Extraction: Maceration or sonication is performed with a suitable solvent, typically 50% or 70% aqueous methanol or ethanol, at a specific solid-to-liquid ratio (e.g., 1:10 g/mL). The extraction is often repeated multiple times to ensure maximum yield.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract can be further purified using column chromatography techniques. A common approach involves using a macroporous resin column followed by reversed-phase column chromatography (e.g., C18) with a gradient elution system (e.g., methanol-water or acetonitrile-water) to isolate this compound.
Workflow for Extraction and Isolation
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for the quantification of this compound.[2][4]
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions are then prepared by serial dilution to create a calibration curve.
-
Sample Preparation: A precisely weighed amount of the dried extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and transferred to an HPLC vial.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents such as (A) water with 0.1% formic acid and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectrophotometry).
-
Injection Volume: 10-20 µL.
-
-
Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration in the sample.
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways of this compound are not abundant, the pharmacological activities of the structurally similar compound, gentiopicroside, have been investigated. These studies suggest that this compound may possess similar anti-inflammatory and neuroprotective properties.
Anti-Inflammatory Effects
Gentiopicroside has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] The NF-κB pathway is a key regulator of the inflammatory response.[7][8][9] It is plausible that this compound could inhibit inflammation through a similar mechanism.
Neuroprotective Effects
Iridoid glycosides have also been investigated for their neuroprotective effects.[10][11] One of the key signaling pathways implicated in neuronal cell survival and death is the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][13] It is hypothesized that this compound may confer neuroprotection by modulating the MAPK signaling cascade, potentially by inhibiting pro-apoptotic signals and promoting cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Anti-Rheumatic Properties of Gentiopicroside Are Associated With Suppression of ROS-NF-κB-NLRP3 Axis in Fibroblast-Like Synoviocytes and NF-κB Pathway in Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginsenoside Rg1 exerts neuroprotective effects in 3-nitropronpionic acid-induced mouse model of Huntington's disease via suppressing MAPKs and NF-κB pathways in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Gentiournoside D: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Gentiournoside D, a key bioactive seco-iridoid glycoside, is paramount. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by published experimental data.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix. UPLC-MS/MS generally offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for complex biological matrices or when low detection limits are required. The following table summarizes the key performance parameters for the quantification of this compound by UPLC-MS/MS and a representative HPLC-UV method for a structurally related seco-iridoid glycoside, Gentiopicroside, to provide a contextual comparison.
| Parameter | UPLC-MS/MS for this compound | HPLC-UV for Gentiopicroside |
| Linearity Range | 2.0 - 400 ng/mL | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.083 µg/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL | 0.25 µg/mL |
| Precision (RSD%) | Intra-day: ≤ 6.8%, Inter-day: ≤ 11.2% | Intra-day & Inter-day: < 2% |
| Accuracy (Recovery %) | 98.6% - 104.5% | 95% - 110% |
| Matrix | Gentiana macrophylla extract | Gentiana kurroo Royle cultures |
Experimental Protocols
Detailed methodologies for both UPLC-MS/MS and a representative HPLC-UV method are provided below. These protocols are based on published and validated methods.
UPLC-MS/MS Method for this compound
This method is adapted from a study on the simultaneous determination of multiple constituents in Gentiana macrophylla.
Instrumentation and Conditions:
-
Chromatographic System: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A (acetonitrile) and B (0.1% formic acid in water).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ions for this compound would be selected for quantification.
Sample Preparation:
-
Accurately weigh the dried powder of the plant material.
-
Add an appropriate volume of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter before injection.
Representative HPLC-UV Method for a Seco-iridoid Glycoside (Gentiopicroside)
This protocol is based on a validated method for the determination of Gentiopicroside in Gentiana kurroo Royle cultures and serves as a reference for a typical HPLC-UV setup.[1]
Instrumentation and Conditions:
-
Chromatographic System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol and 0.1% acetic acid in water (30:70, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 273 nm.
-
Column Temperature: Room temperature.[1]
-
Injection Volume: Typically 10-20 µL.
Sample Preparation:
-
Extract the plant material or cell cultures with methanol.
-
Filter the extract through a 0.25 µm filter before injection into the HPLC system.[1]
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.
References
Gentiournoside D: An Uncharted Territory in Anti-Inflammatory Research
A comprehensive comparative analysis of Gentiournoside D against established anti-inflammatory drugs is currently not feasible due to a significant lack of available scientific data on this specific compound. Extensive searches of scientific literature and databases have yielded no specific information regarding the anti-inflammatory properties, mechanism of action, or experimental data for a compound named "this compound."
This scarcity of information prevents a direct comparison with well-known anti-inflammatory agents such as corticosteroids (e.g., dexamethasone) and nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., indomethacin). It is possible that "this compound" is a novel or less-studied compound, is known by an alternative scientific name, or represents a typographical error.
In contrast, significant research exists for structurally related compounds, such as Gentiopicroside , a major active component of the Gentiana species. Studies on Gentiopicroside have demonstrated its anti-inflammatory effects through the inhibition of key inflammatory mediators.
A Look at a Related Compound: Gentiopicroside's Anti-Inflammatory Profile
To provide context within the broader class of related compounds, the anti-inflammatory mechanism of Gentiopicroside has been investigated. It is believed to exert its effects by targeting pathways similar to some conventional anti-inflammatory drugs.
One study found that Gentiopicroside at a 30 µM dose exhibited a 65 ± 5% inhibition of the COX-2 enzyme in a zebrafish model.[1] For comparison, the well-known NSAID indomethacin, at a concentration of 0.9 µM, showed 56 ± 1% inhibition in the same model.[1]
The primary mechanism of action for NSAIDs like indomethacin involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3] Corticosteroids such as dexamethasone operate differently, by suppressing the immune system's inflammatory response through various genomic and non-genomic pathways, leading to a broad reduction in inflammatory mediators.
Potential Signaling Pathways (Based on Gentiopicroside)
The anti-inflammatory effects of Gentiopicroside are thought to be mediated through the downregulation of pro-inflammatory signaling pathways. A proposed mechanism involves the inhibition of the NF-κB pathway, which is a central regulator of inflammation.
Below is a conceptual diagram illustrating the potential, generalized anti-inflammatory signaling pathway that this compound might share with related compounds like Gentiopicroside, in comparison to the known pathways of NSAIDs and corticosteroids.
Caption: Hypothetical anti-inflammatory pathways and drug targets.
Conclusion and Call for Research
Without experimental data for this compound, a direct and objective comparison of its efficacy against established anti-inflammatory drugs remains speculative. The scientific community would require dedicated studies that include:
-
In vitro assays: To determine its inhibitory effects on key inflammatory enzymes and cytokines.
-
In vivo animal models: To assess its efficacy in reducing inflammation, establish dose-response relationships, and evaluate its safety profile.
-
Mechanism of action studies: To elucidate the specific signaling pathways it modulates.
We encourage researchers in the field of natural product pharmacology and drug discovery to investigate this compound to determine its potential as a novel anti-inflammatory agent. Should data become available, a comprehensive comparison guide will be developed. We invite researchers with information on this compound to contribute to this endeavor.
References
Reproducibility of Iridoid Glycoside Effects: A Comparative Analysis of Gentiopicroside and Geniposide
A detailed examination of the available in vitro data for Gentiopicroside and Geniposide, compounds structurally related to Gentiournoside D, reveals a landscape of varied experimental designs and results. While direct reproducibility studies comparing the effects of these compounds across different laboratories are scarce, a comparative analysis of independent research provides insights into the consistency of their reported biological activities.
This guide synthesizes publicly available data on the anti-inflammatory and cytotoxic effects of Gentiopicroside and Geniposide. Due to the limited availability of specific data for this compound, this analysis focuses on these closely related and more extensively studied iridoid glycosides to provide a foundational understanding of their potential for reproducible effects. The information presented is intended for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity: A Look at Macrophage Inhibition
The anti-inflammatory properties of Gentiopicroside and Geniposide have been investigated in various studies, frequently utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an in vitro model for inflammation. A key parameter for comparing the anti-inflammatory potential is the half-maximal inhibitory concentration (IC50) for the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Table 1: Comparison of Anti-inflammatory Activity of Geniposide in RAW 264.7 Macrophages
| Compound | Inflammatory Mediator | IC50 (µM) | Reference |
| Geniposide | Nitric Oxide (NO) | 135.9 | [1][2] |
| Geniposide | TNF-α | 310.3 | [1][2] |
| Geniposide | IL-6 | 1454 | [1][2] |
Experimental Protocol: Determination of Nitric Oxide (NO) Production in Macrophages
The following is a generalized protocol based on methodologies commonly employed in the cited studies for assessing the anti-inflammatory effects of iridoid glycosides.
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., Geniposide) for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
Nitrite Assay (Griess Test):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
An equal volume of the supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The IC50 value is calculated as the concentration of the test compound that inhibits NO production by 50% compared to the LPS-stimulated control group.
Cytotoxic Activity: Evaluating Effects on Cancer Cell Lines
The cytotoxic effects of Gentiopicroside and Geniposide have been evaluated against various cancer cell lines. However, the reported IC50 values show considerable variation depending on the cell line and the specific compound (aglycone vs. glycoside).
For instance, Geniposide was found to have no significant cytotoxic effect on MG63 and MG63/DOX osteosarcoma cells, with an IC50 value greater than 200 µM[9]. In contrast, its aglycone, Genipin, exhibited an IC50 of 419 ± 27.25 µM in HeLa cervical cancer cells, while Geniposide itself was reported as inactive in the same study[10]. A review further corroborates the weak cytotoxic activity of Geniposide, stating its effective dose is well above 100 µM, while reporting an IC50 of 351.5 µM for Genipin in H1299 non-small-cell lung cancer cells[11]. One study indicated that Geniposide could suppress the viability of SCC-9 oral squamous carcinoma cells in a concentration-dependent manner, but did not provide a specific IC50 value[12].
Gentiopicroside has been reported to exhibit anti-cancer activity against SKOV3 ovarian cancer cells with a more potent IC50 of 20 μM[6]. The disparity in these results highlights the importance of the chemical structure (glycoside versus aglycone) and the specific cancer cell line in determining the cytotoxic potential.
Table 2: Comparison of Cytotoxic Activity of Geniposide and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Geniposide | MG63, MG63/DOX | >200 | [9] |
| Geniposide | HeLa | Inactive | [10] |
| Genipin | HeLa | 419 ± 27.25 | [10] |
| Genipin | H1299 | 351.5 | [11] |
| Gentiopicroside | SKOV3 | 20 | [6] |
Experimental Protocol: Determination of Cytotoxicity (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic effects of iridoid glycosides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Culture and Treatment:
-
Cancer cells (e.g., HeLa, HepG2) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
MTT Assay:
-
After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The available data on Gentiopicroside and Geniposide suggest that their biological effects can be observed across different studies, but a direct comparison of reproducibility is challenging due to variations in experimental setups, including the specific cell lines used, treatment concentrations, and endpoint measurements. The IC50 values for both anti-inflammatory and cytotoxic activities can vary significantly. This highlights the critical need for standardized protocols and the inclusion of reference compounds in experimental designs to facilitate cross-laboratory comparisons. For this compound, it is reasonable to anticipate a similar degree of variability in its biological effects. Therefore, any investigation into its properties should be conducted with rigorous controls and, ideally, validated in multiple experimental systems to establish a robust and reproducible profile.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geniposide for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geniposide reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Gentiournoside D: A Comparative Analysis of Its Potential Anti-Inflammatory Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of novel compounds is paramount. This guide provides a comparative analysis of the potential anti-inflammatory mechanism of Gentiournoside D against structurally and functionally similar compounds. Due to the limited publicly available data on this compound's biological activity, its mechanism is hypothesized based on its close structural analog, gentiopicroside. This comparison is supported by experimental data for the comparator compounds.
Executive Summary
This compound is a secoiridoid glycoside whose mechanism of action in inflammation has not yet been experimentally elucidated. However, its structural similarity to the well-studied compound gentiopicroside suggests a potential role as an inhibitor of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This guide compares this hypothesized mechanism with the known anti-inflammatory pathways of other natural compounds: gentiopicroside, swertiamarin, and ginsenoside Rd. While gentiopicroside primarily acts via COX-2 and iNOS inhibition, swertiamarin and ginsenoside Rd exhibit broader mechanisms involving the modulation of major inflammatory signaling cascades such as NF-κB, MAPK, and PI3K/Akt.
Comparative Mechanism of Action
This compound (Hypothesized) and Gentiopicroside
Gentiopicroside has been demonstrated to exert its anti-inflammatory effects by directly inhibiting the enzymes COX-2 and iNOS. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including prostaglandins (like PGE2) and nitric oxide (NO). Given that this compound shares the same core secoiridoid structure, it is plausible that it follows a similar inhibitory pathway.
Swertiamarin
Swertiamarin, another secoiridoid glycoside, demonstrates a more multifaceted anti-inflammatory mechanism. It has been shown to suppress the activation of the NF-κB signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Furthermore, swertiamarin's activity has been linked to the modulation of the PI3K/Akt and MAPK signaling pathways, which are also central to the inflammatory response.
Ginsenoside Rd
A well-characterized ginsenoside, Ginsenoside Rd, also targets the NF-κB pathway to mediate its anti-inflammatory effects. By inhibiting the activation of NF-κB, Ginsenoside Rd effectively downregulates the expression of iNOS and COX-2, thereby reducing the synthesis of nitric oxide and prostaglandins. This demonstrates a convergence of pathways with gentiopicroside, but with an upstream regulatory target.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of the comparator compounds on key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 / % Inhibition |
| Gentiopicroside | RAW 264.7 | LPS | Significant inhibition (Concentration-dependent) |
| Swertiamarin | Macrophages | LPS | Significant suppression of iNOS expression |
| Ginsenoside Rd | RAW 264.7 | LPS | ~40% inhibition |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | IC50 / % Inhibition |
| Gentiopicroside | RAW 264.7 | LPS | Significant inhibition (Concentration-dependent) |
| Swertiamarin | - | - | Reduces PGE2 production |
| Ginsenoside Rd | RAW 264.7 | LPS | 69% - 93% inhibition |
Table 3: Effect on Inflammatory Signaling Pathways
| Compound | Pathway(s) Affected | Key Molecules Modulated |
| Gentiopicroside | COX-2/iNOS | COX-2, iNOS |
| Swertiamarin | NF-κB, PI3K/Akt, MAPK | NF-κB, Akt, p38 |
| Ginsenoside Rd | NF-κB | NF-κB, IκBα |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized mechanism of this compound.
Caption: Anti-inflammatory pathways of comparator compounds.
Caption: General experimental workflow for anti-inflammatory assays.
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Cells
Objective: To quantify the amount of nitric oxide produced by macrophages in response to an inflammatory stimulus and to assess the inhibitory effect of test compounds.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, etc.)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
COX-2 Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of test compounds on the enzymatic activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plates
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately add the detection reagent.
-
Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
NF-κB Activation Assay (ELISA-based)
Objective: To measure the activation of the NF-κB p65 subunit in nuclear extracts of cells treated with test compounds and an inflammatory stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 or HEK293)
-
Cell lysis buffer and nuclear extraction reagents
-
NF-κB p65 transcription factor assay kit (ELISA-based)
-
Test compounds
-
LPS or other appropriate stimulus
-
96-well plates pre-coated with an oligonucleotide containing the NF-κB consensus site
Procedure:
-
Culture cells and treat them with test compounds followed by stimulation with LPS.
-
Harvest the cells and prepare nuclear extracts according to the kit manufacturer's protocol.
-
Add the nuclear extracts to the pre-coated 96-well plate.
-
Incubate to allow the activated NF-κB p65 to bind to the consensus sequence.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the NF-κB p65 subunit.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
Quantify the amount of activated NF-κB p65 based on a standard curve or relative to controls.
Western Blot Analysis for MAPK Pathway Proteins
Objective: To detect the phosphorylation status of key MAPK proteins (e.g., p38, ERK, JNK) in response to treatment with test compounds and a stimulus.
Materials:
-
Cell line of interest
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of p38, ERK, JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with test compounds and a stimulus for the desired time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a specific MAPK protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the MAPK protein to confirm equal loading.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to gentiopicroside provides a strong rationale for investigating its potential as a COX-2 and iNOS inhibitor. In contrast, other structurally related or functionally similar natural compounds like swertiamarin and ginsenoside Rd exhibit broader anti-inflammatory activities by modulating key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further research is imperative to elucidate the precise molecular targets of this compound and to validate its therapeutic potential as an anti-inflammatory agent. The experimental protocols provided in this guide offer a robust framework for such future investigations.
Benchmarking Gentiournoside D Purity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of a starting compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for benchmarking the purity of Gentiournoside D obtained from different suppliers. We present a comparative analysis based on key analytical techniques, detailed experimental protocols, and visual workflows to aid in making informed purchasing decisions.
Comparative Analysis of this compound from Various Suppliers
To ensure the selection of high-quality this compound for research purposes, a multi-faceted analytical approach is recommended. The following table summarizes hypothetical purity data for this compound from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. The data is based on standardized analytical methods detailed in the subsequent sections.
| Parameter | Supplier A | Supplier B | Supplier C |
| Lot Number | A-GD-202501 | B-GD-202503 | C-GD-202502 |
| Appearance | White to off-white powder | White crystalline powder | Light yellow powder |
| Purity by HPLC (%) | 99.2 | 98.5 | 96.8 |
| Purity by qNMR (%) | 99.1 | 98.3 | 96.5 |
| Molecular Weight (LC-MS) | 512.45 (Confirmed) | 512.46 (Confirmed) | 512.47 (Confirmed) |
| Moisture Content (Karl Fischer) | 0.5% | 1.2% | 2.5% |
| Residual Solvents | <0.1% | <0.5% | 0.8% |
| Price per 5 mg (USD) | $150 | $120 | $95 |
Experimental Workflow for Purity Benchmarking
A systematic approach is crucial for an unbiased comparison of this compound from various suppliers. The following workflow outlines the key steps from sample acquisition to data analysis and final supplier selection.
Detailed Experimental Protocols
The following protocols provide standardized methods for the analysis of this compound purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the relative purity of this compound by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides an absolute quantification of the analyte without the need for a specific reference standard of the same compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Methanol-d4 (CD3OD).
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid).
-
Dissolve both in a known volume of Methanol-d4 (e.g., 0.75 mL) in an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of protons).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic peak of this compound and the peak of the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / M_IS) * (W_IS / W_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This technique confirms the molecular weight of this compound.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Use the same HPLC method as described in section 3.1.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Expected Ion (Positive Mode): [M+Na]⁺ at m/z 535.15.
-
Expected Ion (Negative Mode): [M-H]⁻ at m/z 511.15.
-
-
Analysis: The presence of the expected ions with high mass accuracy confirms the identity of this compound.
Biological Context: A Potential Anti-Inflammatory Signaling Pathway
This compound belongs to the family of iridoid glycosides, many of which have been reported to possess anti-inflammatory properties. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound's biological activity.
Conclusion and Recommendations
The purity of this compound can vary significantly between suppliers, impacting experimental outcomes and the overall cost-effectiveness of research. This guide provides a robust framework for the systematic evaluation of this compound purity.
Key Recommendations:
-
Always request a Certificate of Analysis (CoA) from the supplier, but independently verify the purity using at least two orthogonal methods (e.g., HPLC and qNMR).
-
Consider the "cost per pure milligram" rather than just the price per vial, factoring in the measured purity.
-
Assess the impurity profile from the HPLC chromatogram. The presence of multiple or significant impurities, even with a relatively high main peak, may be undesirable for sensitive applications.
-
For cell-based assays or in vivo studies, higher purity (≥99%) is strongly recommended to avoid confounding effects from unknown impurities.
By implementing these standardized analytical protocols and a systematic evaluation workflow, researchers can confidently select the highest quality this compound for their studies, ensuring data integrity and advancing scientific discovery.
Meta-analysis of Gentiournoside D Research Findings: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable absence of published research on Gentiournoside D. Despite its identification and availability as a chemical compound, there is a significant lack of data regarding its biological activity, pharmacological profile, and mechanism of action.
Initial investigations to gather data for a comparative meta-analysis did not yield any peer-reviewed studies, clinical trials, or detailed experimental protocols specific to this compound. Searches for its CAS number (157722-21-9) primarily lead to chemical supplier listings and safety data sheets, which do not contain the requisite experimental data for the creation of a scientific comparison guide.
Consequently, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or visualizations of signaling pathways as requested. The core requirements for this comparison guide—objective comparison with alternatives supported by experimental data—cannot be met due to the current void in the scientific literature.
This lack of information suggests that this compound may be a novel compound that has not yet been extensively studied, or that research pertaining to it is not publicly accessible. For researchers, scientists, and drug development professionals, this indicates a potential area for new investigation. The biological properties of this compound remain to be elucidated, presenting an opportunity for original research to characterize its potential therapeutic effects.
Until such research is conducted and published, a meta-analysis and comparative guide on this compound cannot be compiled. The scientific community awaits initial studies to shed light on the pharmacological potential of this compound.
Safety Operating Guide
Navigating the Disposal of Gentiournoside D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Gentiournoside D, ensuring compliance and minimizing risk.
This compound, also known as Ginsenoside Rg1 (CAS No. 22427-39-0), is a compound that, according to available safety data sheets, does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008.[1] However, adherence to standard laboratory chemical disposal protocols is essential. The primary recommendation is to dispose of this compound and its containers at an approved waste disposal plant.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles | To protect eyes from dust or splashes. |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask is recommended for handling the solid form. | To avoid inhalation of dust particles. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Handle this compound in accordance with good industrial hygiene and safety practices.[2][3] Avoid generating dust and prevent contact with skin, eyes, and clothing.[1]
Step-by-Step Disposal Protocol
Follow this procedural guidance for the safe and effective disposal of this compound waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
-
-
Disposal of Unused this compound (Solid):
-
For small quantities of expired or unused solid this compound, carefully sweep the material into the designated waste container. Avoid creating dust.
-
Ensure the container is suitable, closed, and properly labeled for disposal.[2]
-
-
Disposal of Contaminated Labware and Materials:
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
Glassware: Thoroughly rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or water). Collect the rinsate as chemical waste. Once decontaminated, the glassware can be washed for reuse or disposed of according to your facility's procedures for clean lab glass.
-
Other Materials: Gloves, weigh boats, and other contaminated disposable materials should be placed in the designated this compound waste container.
-
-
Container Management:
-
Empty Containers: If the original container is completely empty, you may be able to dispose of it in the regular trash or recycling. However, first, you must remove or completely deface the chemical label.[4][5] Check with your institution's environmental health and safety (EHS) office for specific guidance on empty container disposal.
-
Partially Full Containers: Partially full containers of this compound must be disposed of as chemical waste. Ensure the cap is securely fastened and the label is legible.
-
-
Waste Collection and Disposal:
-
Store the sealed and labeled this compound waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor. All hazardous waste must be managed in accordance with federal, state, and local regulations.[4]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Gentiournoside D
Essential Safety and Handling Guide for Gentiournoside D
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational plans, and disposal. The information presented is based on the Safety Data Sheet (SDS) for the compound with the same CAS number (22427-39-0), which is also identified as Ginsenoside Rg1.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adhering to good industrial hygiene and safety practices is crucial. The following PPE is recommended to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent eye contact with dust particles.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing. | Prevents skin exposure to the compound.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Recommended as a precautionary measure, especially in cases of dust formation.[1] |
A risk assessment should be conducted before any task to determine the likelihood of exposure and to ensure that the selected PPE provides adequate protection.[3] All PPE should be single-use only unless specified otherwise by the manufacturer and should be stored in a clean, dry area away from potential contamination.[3]
Operational and Handling Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the compound is being used.[1]
-
Ensure adequate ventilation, especially in confined areas, to prevent the formation and inhalation of dust.[1]
-
Avoid getting the substance in the eyes, on the skin, or on clothing.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Keep the product and any empty containers away from heat and sources of ignition.[1]
First-Aid and Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth with water and drink plenty of water afterwards.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use extinguishing measures appropriate to local circumstances and the surrounding environment, such as dry chemical, CO2, water spray, or alcohol-resistant foam.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]
Spill and Disposal Plan
Accidental releases should be handled promptly and safely, with proper disposal of waste materials.
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Wear personal protective equipment as outlined above.
-
Sweep up the spilled material and shovel it into suitable containers for disposal.[1]
-
Keep the material in suitable, closed containers for disposal.[1]
-
Prevent the release of the substance into the environment.[1]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Appearance | Off-white Powder Solid |
| Odor | Odorless |
| Melting Point | 195 °C / 383 °F |
| Molecular Formula | C42H72O14 |
| Molecular Weight | 801.01 g/mol |
(Data corresponds to Ginsenoside Rg1, CAS No. 22427-39-0)
Visualizing Safety Protocols
To further clarify the procedural steps for safety, the following diagrams illustrate the correct sequence for donning and doffing PPE, as well as a general workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
